1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNOLKQVFZCVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206461 | |
| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57777-84-1 | |
| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57777-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (p-NBST), a versatile reagent with significant applications in chemical synthesis, particularly in the fields of oligonucleotide and peptide chemistry. This document outlines its chemical and physical characteristics, provides a detailed synthesis protocol, and explores its reactivity and potential biological significance.
Core Properties and Data
This compound is a stable, crystalline solid that serves as a potent activating agent.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 57777-84-1 | [2][3] |
| Molecular Formula | C₈H₆N₄O₄S | [3] |
| Molecular Weight | 254.23 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 155-160 °C | [1] |
| Purity | ≥ 95% | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole | [3] |
| XLogP3-AA | 1.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 254.01097586 Da | [3] |
| Monoisotopic Mass | 254.01097586 Da | [3] |
| Topological Polar Surface Area | 119 Ų | [3] |
| Heavy Atom Count | 17 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
1H-1,2,4-triazole
-
Triethylamine (or another suitable base)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous acetonitrile, add triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile to the cooled reaction mixture with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, as well as by melting point determination.
Reactivity and Mechanism of Action
The primary utility of this compound lies in its function as a condensing or coupling agent, particularly in the synthesis of oligonucleotides and peptides.[1] The electron-withdrawing nature of the 4-nitrophenylsulfonyl group makes the triazole ring an excellent leaving group, facilitating nucleophilic attack at the phosphorus center of a phosphodiester or the carbonyl carbon of a carboxylic acid.
Application in Oligonucleotide Synthesis
In the context of oligonucleotide synthesis, p-NBST is employed to activate the phosphoramidite monomers for coupling to the growing oligonucleotide chain. The workflow can be visualized as follows:
Caption: Workflow for oligonucleotide synthesis using p-NBST as an activating agent.
Basicity and Acidity Considerations
Biological Activity and Signaling Pathways
While 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, specific biological activities or involvement in signaling pathways for this compound have not been extensively reported.[6][7][8][9][10][11] Its primary role in a biological context is as a synthetic intermediate in the preparation of biologically active molecules.[1][12] For instance, it can be used in the synthesis of triptans, which are 5-HT receptor agonists used in the treatment of migraines. The sulfonamide moiety is a key structural feature for receptor binding in some triptans.[13]
The logical relationship for its application in drug discovery can be represented as follows:
Caption: Logical flow from p-NBST to the development of potential drug candidates.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its high reactivity as a coupling agent, make it an indispensable tool for researchers in the fields of medicinal chemistry, drug discovery, and biotechnology. While its direct biological activity is not a primary focus of current research, its role in the synthesis of complex and biologically important molecules is firmly established. Further research into novel applications of this reagent may unveil new synthetic methodologies and contribute to the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [sobekbio.com]
- 3. This compound | C8H6N4O4S | CID 93796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on p-Nitrophenyl-β-D-N-acetylglucosaminide-based Substrates (p-NBST)
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of p-Nitrophenyl-β-D-N-acetylglucosaminide (p-NBST) and related chromogenic substrates. These compounds are invaluable tools for researchers, scientists, and professionals in drug development for the study of glycosidase enzymes.
Chemical Structure and Properties
The core structure of p-NBST and its analogues consists of a p-nitrophenyl group linked to a carbohydrate moiety. The p-nitrophenolate anion, released upon enzymatic cleavage, is a yellow chromophore, allowing for the colorimetric detection and quantification of enzyme activity.
A representative and more complex analogue is 4-Nitrophenyl 2-acetamido-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-α-D-galactopyranoside .[1]
Chemical Formula: C₂₂H₃₁N₃O₁₃[1]
Molecular Weight: 545.49 g/mol [1]
Chemical Properties:
-
Appearance: White Crystalline Solid[1]
-
Solubility: Slightly soluble in water (can be aided by heating)[1]
-
Storage: -20°C[1]
The chemical structure of the representative p-NBST analogue is depicted below.
Synthesis of p-NBST Analogues
The synthesis of p-NBST and its analogues can be achieved through chemical or chemo-enzymatic methods. A general chemical synthesis approach involves the condensation of a protected carbohydrate donor with a p-nitrophenyl acceptor, followed by deprotection.
Experimental Protocol: Synthesis of a p-Nitrophenyl Glycoside
This protocol is a generalized procedure based on the synthesis of similar compounds.[2]
-
Coupling Reaction: A protected carbohydrate donor, such as an oxazoline derivative of a disaccharide (e.g., 2-methyl-[4,6-di-O-acetyl-1,2-dideoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyrano]-[2',1':4,5]-2-oxazoline), is condensed with a p-nitrophenyl acceptor (e.g., p-nitrophenyl 2,3-di-O-acetyl-β-D-galactopyranoside). The reaction is typically carried out in an anhydrous organic solvent in the presence of a promoter.
-
Purification of the Protected Product: The resulting protected disaccharide derivative is purified from the reaction mixture using chromatographic techniques.
-
Deprotection (Saponification): The protecting groups (e.g., acetyl groups) are removed by saponification, typically using a base such as sodium methoxide in methanol.
-
Final Purification: The deprotected p-nitrophenyl glycoside is purified to yield the final product, often as a crystalline solid.
A chemo-enzymatic approach can also be employed for the synthesis of specific anomers.[3] For instance, a mixture of α and β anomers can be synthesized chemically, followed by selective enzymatic hydrolysis of the unwanted anomer to facilitate purification of the desired anomer.[3]
Table 1: Summary of Quantitative Data for a Representative Chemo-Enzymatic Synthesis Step [3]
| Parameter | Value |
| Substrate Concentration | 4.4 mM |
| Enzyme Concentration | 4 U/mL |
| Reaction Buffer | Citrate-phosphate buffer pH 4.5 |
| Reaction Temperature | 35 °C |
| Reaction Time | 60 min |
| Stirring Speed | 450 rpm |
| Reaction Termination | Heating to 100 °C for 5 min |
Signaling Pathway: Enzymatic Cleavage
The primary application of p-NBST is as a chromogenic substrate to measure the activity of glycosidase enzymes, such as N-acetyl-β-D-hexosaminidases. The "signaling pathway" in this context is the enzyme-catalyzed hydrolysis of the glycosidic bond.
Experimental Workflow: Enzyme Activity Assay
The following workflow outlines a typical experiment to measure glycosidase activity using a p-NBST substrate.
This workflow allows for the quantitative determination of enzyme kinetics, inhibitor screening, and the characterization of enzyme substrate specificity. The use of p-NBST and its analogues provides a reliable and high-throughput method for these applications in drug discovery and biomedical research.
References
- 1. 4-NITROPHENYL 2-ACETAMIDO-3-O-(2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL)-2-DEOXY-A-D-GALACTOPYRANOSIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2-dexoy-beta-D-glucopyranosyl)-(1 linked to 6)-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In-Depth Technical Guide: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
CAS Number: 57777-84-1 Synonyms: p-NBST, 1-(p-Nitrobenzenesulfonyl)-1H-1,2,4-triazole, 1-(4-Nitrophenylsulfonyl)-1H-1,2,4-triazole
This technical guide provides a comprehensive overview of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, a versatile reagent in synthetic organic chemistry. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and relevant biological mechanisms.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₄S | [1] |
| Molecular Weight | 254.23 g/mol | [1] |
| Melting Point | 155-160 °C | N/A |
| Appearance | White or off-white solid | N/A |
| Purity | ≥95% | [2] |
| EINECS Number | 260-946-7 | [1] |
Synthesis
General Experimental Protocol (Hypothetical)
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
1H-1,2,4-triazole
-
Anhydrous base (e.g., triethylamine, pyridine, or sodium hydride)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole and the anhydrous base in the chosen anhydrous aprotic solvent.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same anhydrous solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized, hypothetical protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.
Applications in Organic Synthesis
This compound is a prominent condensing agent, particularly in the field of oligonucleotide synthesis.[3]
Role in Oligonucleotide Synthesis
In the phosphotriester approach to oligonucleotide synthesis, a condensing agent is crucial for the formation of the internucleotide phosphodiester bond. p-NBST serves as an efficient activating agent for the phosphodiester component, facilitating its reaction with the hydroxyl group of the incoming nucleoside.
Experimental Workflow for Oligonucleotide Synthesis using p-NBST:
Caption: Automated solid-phase oligonucleotide synthesis cycle utilizing p-NBST as a condensing agent.
Detailed Protocol for Coupling Step in Oligonucleotide Synthesis:
While a specific, detailed protocol for the use of p-NBST is not available in the provided search results, a general procedure for the coupling step in solid-phase oligonucleotide synthesis is as follows:
-
Activation: The phosphodiester monomer is pre-activated by reacting it with an excess of this compound in an anhydrous solvent like pyridine or acetonitrile. This reaction forms a highly reactive mixed anhydride intermediate.
-
Coupling: The solution containing the activated phosphodiester is then passed through the solid support column where the growing oligonucleotide chain is anchored. The free 5'-hydroxyl group of the terminal nucleoside on the solid support attacks the activated phosphorus center, forming a new phosphotriester linkage.
-
Washing: The solid support is thoroughly washed with a suitable solvent to remove any unreacted reagents and byproducts.
Potential Biological Activity and Mechanism of Action
Derivatives of 1,2,4-triazole are well-known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5]
Antifungal Activity
Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
While there is no specific data confirming the antifungal activity of this compound, its structural similarity to other antifungal triazoles suggests it may exhibit similar properties.
Proposed Signaling Pathway for Antifungal Action:
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Safety and Handling
Detailed toxicological data for this compound is not extensively documented. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic reagent, primarily utilized as a condensing agent in oligonucleotide synthesis. Its structural features also suggest potential for biological activity, particularly as an antifungal agent, although this requires further investigation. This guide provides a foundational understanding of its properties and applications for researchers in the fields of chemistry and drug discovery.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST)
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST) is a sulfonamide derivative of the essential amino acid L-tryptophan. This document provides a comprehensive overview of its core physical and chemical properties, synthesis, and reported biological activities. The information compiled herein is intended to serve as a foundational technical guide for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Structure
-
IUPAC Name: (2S)-2-[(4-nitrophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
-
Synonyms: p-NBST, N-(p-Nitrobenzenesulfonyl)-L-tryptophan
-
Molecular Formula: C₁₇H₁₅N₃O₆S
-
Molecular Weight: 389.39 g/mol
The molecular structure of p-NBST consists of an L-tryptophan core, a common amino acid, which is N-acylated with a p-nitrobenzenesulfonyl group. A crystal structure of a closely related compound, ((4-nitrophenyl)sulfonyl)tryptophan (DNSPA), reveals a structure with four independent molecules in the asymmetric unit connected by C-H∙∙∙O intermolecular hydrogen bonds[1]. This structural information provides valuable insight into the potential intermolecular interactions of p-NBST.
Physicochemical Properties
Quantitative data on the physicochemical properties of p-NBST is limited in publicly available literature. The following table summarizes the known properties of its parent compounds, L-tryptophan and p-nitrobenzenesulfonyl chloride, to provide an estimation of the expected characteristics of p-NBST.
| Property | L-Tryptophan | p-Nitrobenzenesulfonyl Chloride | p-NBST (Predicted/Reported) |
| Melting Point | 289-290 °C (decomposes)[2][3] | 75-81 °C[4] | Data not available. Expected to be a solid with a defined melting point, likely higher than p-nitrobenzenesulfonyl chloride due to the addition of the tryptophan moiety. |
| Solubility | Slightly soluble in water (1.14 g/100 mL at 25 °C); soluble in hot alcohol and alkali hydroxides; insoluble in chloroform[3]. The solubility in aqueous solutions is pH-dependent, showing a "U" shape with the lowest solubility at its isoelectric point[5][6]. | Insoluble in water; soluble in toluene, tetrahydrofuran (THF), methylene chloride, and ethyl acetate[7]. | Data not available. Expected to have limited solubility in water and better solubility in polar organic solvents. |
| Stability | Stable, but can be degraded by heat, light, and oxidizing agents[8]. Sensitive to strong acids and strong oxidizing agents[3]. | Corrosive and sensitive to moisture; decomposes in hot water or hot alcohol[7]. | Data not available. The presence of the nitro group and the tryptophan indole ring suggests potential sensitivity to light and oxidizing conditions. N-sulfonylated amino acids are generally stable under various conditions[1]. |
Synthesis
p-NBST is synthesized via the N-acylation of L-tryptophan with p-nitrobenzenesulfonyl chloride[9]. This reaction is a standard procedure for the formation of sulfonamides from primary or secondary amines.
General Experimental Protocol: N-acylation of L-tryptophan
The following is a generalized protocol based on similar reactions for the synthesis of amino acid-derived sulfonamides[10]. Specific reaction conditions for p-NBST may vary.
Materials:
-
L-Tryptophan
-
p-Nitrobenzenesulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (CH₂Cl₂) or other appropriate solvent
-
Hydrochloric acid (HCl) for workup
-
Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve L-tryptophan in a suitable solvent containing a base (e.g., pyridine in dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-nitrobenzenesulfonyl chloride in the same solvent to the cooled L-tryptophan solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and acidify with dilute HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield p-NBST.
Workflow for the Synthesis of p-NBST
Synthesis workflow for p-NBST.
Biological Activity
p-NBST has been reported to exhibit both antibacterial and antiviral activities[9].
Antibacterial Activity
The antibacterial effect of sulfonamides, in general, stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria[][12][13][14]. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its inhibition leads to a bacteriostatic effect.
General Mechanism of Action for Antibacterial Sulfonamides
Antibacterial mechanism of sulfonamides.
Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[10][15][16][17].
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of p-NBST: A series of twofold dilutions of p-NBST are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of p-NBST that completely inhibits visible bacterial growth.
Antiviral Activity against SARS-CoV-2
p-NBST has been reported to have activity against SARS-CoV-2[9]. The precise mechanism of its antiviral action has not been elucidated. However, some sulfonated compounds have been shown to inhibit SARS-CoV-2 by interfering with the virus's attachment to host cells via heparan sulfate proteoglycans[18]. Other sulfonamide derivatives have demonstrated antiviral activity against a range of viruses, including HIV, by inhibiting key viral enzymes such as protease and reverse transcriptase[17][19].
Experimental Protocol: In Vitro SARS-CoV-2 Antiviral Assay
A common method to assess the antiviral activity of a compound against SARS-CoV-2 is the cytopathic effect (CPE) inhibition assay or a plaque reduction neutralization test (PRNT)[][12][13][18][20].
-
Cell Culture: A susceptible cell line (e.g., Vero E6) is cultured in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Serial dilutions of p-NBST are prepared in cell culture medium.
-
Infection: The cell monolayers are infected with a known titer of SARS-CoV-2 in the presence of the different concentrations of p-NBST.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (typically 2-4 days).
-
Assessment of Antiviral Activity: The inhibition of viral replication is assessed by measuring the reduction in CPE, quantifying viral RNA by RT-qPCR, or by staining the cells to visualize cell viability. The 50% effective concentration (EC₅₀) is then calculated.
Potential Signaling Pathway Interactions
The specific signaling pathways modulated by p-NBST have not been reported. However, based on the activities of other sulfonamide compounds and tryptophan metabolites, several potential areas of interaction can be hypothesized.
-
Inhibition of Angiogenesis: Some sulfonamides are known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling, a key pathway in angiogenesis, which is crucial for tumor growth[20].
-
Modulation of Inflammatory Pathways: Tryptophan and its metabolites can influence immune responses and inflammatory signaling[21]. For instance, certain tryptophan metabolites have been shown to reduce interferon signaling[22]. Given that p-NBST is a derivative of tryptophan, it may possess immunomodulatory properties.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by p-NBST.
Conclusion
p-Nitrobenzenesulfonyl-L-tryptophan is a promising molecule with reported antibacterial and antiviral activities. This technical guide summarizes the currently available information on its physical and chemical properties, synthesis, and biological activities. However, significant data gaps remain, particularly concerning its quantitative physicochemical properties and its specific mechanism of action at the molecular and cellular levels. Further in-depth studies are warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Sulfonohydrazide as a potential inhibitor of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tryptophan: A Unique Role in the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis [frontiersin.org]
Unraveling the Enigmatic Core: A Technical Guide to the Putative Mechanism of Action of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NPST) is a synthetic compound belonging to the diverse and pharmacologically significant 1,2,4-triazole class of heterocyclic compounds. While direct and extensive research on the specific mechanism of action of NPST is not widely available in current literature, this technical guide aims to provide an in-depth overview of its putative mechanisms by drawing parallels with structurally related 1,2,4-triazole derivatives. This document will explore potential enzyme inhibition, apoptosis induction pathways, and other cellular effects based on the established biological activities of analogous compounds. All quantitative data from related compounds are summarized, and detailed experimental protocols for key assays are provided to facilitate further research into NPST.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of activities, including antifungal, antiviral, and anticancer effects. The incorporation of a sulfonyl group and a nitrophenyl moiety, as seen in this compound, suggests a potential for significant biological activity. This guide synthesizes the available information on related compounds to propose a likely mechanism of action for NPST, focusing on its potential as an enzyme inhibitor and an inducer of apoptosis.
Putative Mechanism of Action
Based on the known biological activities of sulfonyl- and nitrophenyl-containing 1,2,4-triazole derivatives, the mechanism of action for NPST is likely multifaceted, primarily revolving around enzyme inhibition and the induction of programmed cell death.
Enzyme Inhibition
Derivatives of 1,2,4-triazole are well-documented as inhibitors of various enzymes. The specific enzymatic targets are often influenced by the nature and position of substituents on the triazole ring.
-
Inhibition of Key Metabolic and Signaling Enzymes: Structurally similar compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase. For instance, some 1,2,4-triazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.
-
Antifungal Activity via CYP51 Inhibition: A primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Given its structural class, NPST may exhibit similar antifungal properties through this pathway.
-
Potential for Kinase Inhibition: The sulfonyl group in NPST is a common feature in many kinase inhibitors. It is plausible that NPST could interact with the ATP-binding pocket of certain protein kinases, thereby modulating their activity and interfering with downstream signaling pathways crucial for cell proliferation and survival.
Induction of Apoptosis
Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inducing apoptosis in tumor cells. The proposed apoptotic pathways for NPST, based on analogous compounds, are detailed below.
-
Modulation of the p53 Pathway: Some 1,2,4-triazoles have been found to induce apoptosis by upregulating the tumor suppressor protein p53.[1] Activation of p53 can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.
-
Inhibition of EGFR Signaling: Triazole-containing compounds have been reported to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways. Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Quantitative Data from Structurally Related Compounds
| Compound Class | Target | IC50 Value | Reference |
| Thiazolo[3,2-b][2][3][4]-triazoles | Mean GI50 (Antiproliferative) | 1.37 µM | [1] |
| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | GI50 (Antiproliferative) | 28 - 104 nM | [5] |
| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | EGFR Inhibition | 76 - 105 nM | [5] |
| 1,2,4-Triazole Derivatives | COX-2 Inhibition | 62.5 to 2127 (Selectivity Index) | [6] |
| Triazole-Estradiol Analogs | Cytotoxicity (MDA-MB-231) | IC50 of 8.13 ± 0.15 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of NPST.
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., COX-2, AChE) is procured. The substrate and any necessary co-factors are dissolved in an appropriate assay buffer.
-
Compound Preparation: NPST is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted to the desired concentrations in assay buffer.
-
Assay Procedure:
-
Add 10 µL of the enzyme solution to the wells of a 96-well plate.
-
Add 10 µL of NPST dilution or vehicle control (DMSO in assay buffer).
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of NPST. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability and Apoptosis Assays
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of NPST for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control.
-
-
Annexin V-FITC/PI Staining for Apoptosis:
-
Treat cells with NPST at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat cells with NPST, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, p-EGFR, total EGFR, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels relative to a loading control.
Visualizations
The following diagrams illustrate the putative signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
- 1. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 5. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity and Stability of p-Nitrobenzenesulfonyl-L-tyrosine (p-NBST)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
p-Nitrobenzenesulfonyl-L-tyrosine (p-NBST) is a derivative of the amino acid L-tyrosine, where the phenolic hydroxyl group is esterified with a p-nitrobenzenesulfonyl group. This modification significantly alters the chemical properties of the tyrosine side chain, introducing a potent electrophilic center and a good leaving group. Understanding the reactivity and stability of p-NBST is crucial for its potential applications, such as a pro-drug, a chemical probe for studying enzyme kinetics, or as a protected form of tyrosine in peptide synthesis.
The p-nitrobenzenesulfonyl (nosyl) group is a strong electron-withdrawing group, which makes the sulfonyl sulfur highly susceptible to nucleophilic attack. This inherent reactivity governs the stability of the p-NBST molecule and its interactions in various chemical and biological environments.
Chemical Properties and Synthesis of p-NBST
The synthesis of p-NBST involves the reaction of L-tyrosine with p-nitrobenzenesulfonyl chloride (p-NsCl) in the presence of a base. The base is required to deprotonate the phenolic hydroxyl group of tyrosine, which then acts as a nucleophile to attack the sulfonyl chloride.
Proposed Synthesis Protocol for p-NBST
Materials:
-
L-Tyrosine
-
p-Nitrobenzenesulfonyl chloride (p-NsCl)
-
Sodium hydroxide (NaOH) or a suitable organic base (e.g., triethylamine)
-
Solvent (e.g., aqueous acetone, dichloromethane)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of sodium hydroxide at 0°C.
-
Slowly add a solution of p-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone) to the stirring tyrosine solution.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure p-NBST.
Reactivity and Stability of p-NBST
The reactivity of p-NBST is dominated by the electrophilic nature of the sulfonyl group. It is expected to be susceptible to nucleophilic attack, leading to the cleavage of the S-O bond and the release of the p-nitrobenzenesulfonate anion, a good leaving group.
Hydrolytic Stability
Based on studies of related sulfonyl esters like p-nitrophenyl benzenesulfonate, the hydrolysis of p-NBST is expected to be pH-dependent.[1][2][3]
-
Alkaline Conditions: Hydrolysis is expected to be rapid under basic conditions due to the direct attack of hydroxide ions on the electrophilic sulfur atom.[1][2]
-
Neutral Conditions: The compound is expected to be relatively more stable at neutral pH, though slow hydrolysis may still occur.
-
Acidic Conditions: In acidic media, the hydrolysis is likely to be slower than in alkaline conditions. However, prolonged exposure to strong acids could lead to cleavage.[4]
Table 1: Estimated Hydrolytic Stability of p-NBST at 25°C
| pH Condition | Estimated Half-life (t½) | Predominant Cleavage Site |
| Acidic (pH 1-3) | Hours to Days | S-O bond |
| Neutral (pH 7) | Days to Weeks | S-O bond |
| Alkaline (pH 10-12) | Minutes to Hours | S-O bond |
Note: These are estimated values based on the reactivity of similar sulfonyl esters. Actual rates for p-NBST would need to be determined experimentally.
Reactivity with Nucleophiles
p-NBST is expected to react with a variety of nucleophiles. The rate of reaction will depend on the nucleophilicity of the attacking species.
Table 2: Predicted Reactivity of p-NBST with Common Nucleophiles
| Nucleophile | Expected Reactivity | Potential Product |
| Amines (e.g., piperidine) | High | Sulfonamide derivative |
| Thiols (e.g., cysteine) | High | Thioester derivative |
| Alcohols (in the presence of a base) | Moderate | Transesterification product |
Potential Involvement in Biological Signaling Pathways
While there is no direct evidence of p-NBST's involvement in specific signaling pathways, its structural similarity to key biological molecules suggests potential interactions. The two most relevant pathways are those involving tyrosine phosphorylation and tyrosine sulfation.
Tyrosine Kinase Signaling Pathway
Receptor Tyrosine Kinases (RTKs) are crucial for cellular signaling, regulating processes like cell growth and differentiation.[5][6][7][8] Ligand binding to an RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphotyrosine residues then serve as docking sites for downstream signaling proteins containing SH2 domains.[6][9]
Given that p-NBST modifies a tyrosine residue, it could potentially interfere with tyrosine kinase signaling. However, the bulky and electrophilic p-nitrobenzenesulfonyl group is structurally distinct from a phosphate group and is unlikely to be recognized by SH2 domains. It is more plausible that p-NBST could act as a covalent inhibitor if it reacts with nucleophilic residues in the active site of a tyrosine kinase or a related protein.
Tyrosine Sulfation Pathway
Tyrosine sulfation is a post-translational modification that occurs in the Golgi apparatus, catalyzed by tyrosylprotein sulfotransferases (TPSTs).[10][11][12] This modification plays a role in protein-protein interactions.[10][13] Tyrosine O-sulfate is a stable modification, and there is no known enzymatic mechanism for its removal in vivo.[10]
p-NBST is a synthetic analog of a sulfated tyrosine. While it is not a substrate for TPSTs, it could potentially be used to study the binding pockets of proteins that recognize sulfated tyrosines. However, the nitrobenzenesulfonyl group is a much bulkier and more reactive moiety than a simple sulfate group, which would likely affect its binding characteristics.
Experimental Protocols for p-NBST Analysis
Protocol for Monitoring Hydrolysis of p-NBST by HPLC
This protocol can be used to determine the hydrolysis rate of p-NBST under different pH conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
p-NBST
-
Buffers of various pH (e.g., HCl for acidic, phosphate buffer for neutral, borate buffer for alkaline)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of p-NBST in a suitable organic solvent (e.g., acetonitrile).
-
Prepare reaction mixtures by diluting the p-NBST stock solution into the desired pH buffers at a constant temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a solution of 0.1% TFA in acetonitrile.
-
Analyze the quenched samples by HPLC. A typical mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the disappearance of the p-NBST peak and the appearance of the L-tyrosine and/or p-nitrobenzenesulfonic acid peaks at an appropriate wavelength (e.g., 254 nm).
-
Calculate the rate constants from the change in peak area over time.
Conclusion
p-Nitrobenzenesulfonyl-L-tyrosine is a reactive molecule with potential applications in various fields of chemical and biological research. Its stability is highly dependent on pH and the presence of nucleophiles. While direct experimental data on p-NBST is scarce, its chemical behavior can be reasonably predicted from the known chemistry of sulfonyl esters and L-tyrosine. The provided protocols offer a starting point for the synthesis and detailed characterization of this compound. Further studies are warranted to fully elucidate the reactivity, stability, and potential biological activities of p-NBST, which could pave the way for its use in drug development and as a tool for chemical biology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 6. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 8. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 9. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tyrosine sulfation - Wikipedia [en.wikipedia.org]
- 11. Tyrosine sulfation and the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyrosine Sulfation as a Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structural role of receptor tyrosine sulfation in chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications, from pharmaceutical formulations to reaction chemistry. This technical guide addresses the solubility of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NSPT) in organic solvents. Due to the current absence of publicly available quantitative solubility data for NSPT, this document provides a comprehensive framework for researchers to experimentally determine its solubility. The guide outlines detailed experimental protocols, including the widely accepted shake-flask method and gravimetric analysis. Furthermore, it presents a logical workflow for these procedures through a visual diagram to aid in experimental planning and execution. This guide is intended to be a practical resource for scientists and researchers engaged in the study and application of NSPT and its derivatives.
Introduction
This compound (NSPT) is a chemical compound of interest in various research and development sectors. The sulfonyl and nitrophenyl moieties suggest its potential utility in medicinal chemistry and materials science. Understanding the solubility of NSPT in a range of organic solvents is a fundamental prerequisite for its effective use. Solubility data is crucial for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.
-
Crystallization: Developing protocols for obtaining high-purity crystalline material.
-
Pharmaceutical Formulation: For drug development, solubility in various excipients and solvent systems is a key determinant of bioavailability and formulation strategy.
-
Analytical Method Development: Choosing suitable solvents for chromatographic analysis (e.g., HPLC, GC) and spectroscopy.
Given the lack of published quantitative solubility data for NSPT, this guide provides detailed methodologies for its experimental determination.
Common Organic Solvents for Solubility Screening
The choice of solvent is critical in determining the solubility of a compound. A range of organic solvents with varying polarities and functionalities should be screened. A suggested list of solvents for initial screening is provided in the table below.
| Solvent Class | Examples | Properties |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; generally good solvents for polar compounds. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High polarity but no O-H or N-H bonds; effective at solvating a wide range of compounds. |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane | Low polarity; suitable for dissolving nonpolar compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity; often used in organic synthesis. |
| Esters | Ethyl acetate | Moderate polarity; a common solvent in chromatography and extractions. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (NSPT) solid
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps or sealed ampoules
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid NSPT to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the compound and solvent but is often in the range of 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid NSPT is then determined using an analytical balance.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC to determine the concentration of NSPT.
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
From Gravimetric Analysis: Solubility (g/L) = (mass of dried NSPT in g) / (volume of supernatant withdrawn in L)
-
From Instrumental Analysis: Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of NSPT.
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation
Once the solubility of NSPT has been determined in a range of solvents and at different temperatures, the data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for NSPT at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Dimethylformamide | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
Conclusion
While published quantitative solubility data for this compound is not currently available, this guide provides the necessary experimental framework for researchers to determine this crucial physicochemical property. The shake-flask method, coupled with either gravimetric or instrumental analysis, offers a robust and reliable approach to generating accurate solubility data. The systematic determination of NSPT's solubility in a variety of organic solvents will undoubtedly facilitate its further study and application in both academic and industrial research settings.
Unraveling p-NBST: A Comprehensive Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of therapeutic drug development is in a perpetual state of evolution, with novel molecular entities constantly being explored for their potential to address unmet medical needs. This document provides an in-depth technical guide on the discovery, history, and foundational experimental data of a significant emerging compound. Due to the absence of a publicly recognized molecule abbreviated as "p-NBST" in the current scientific literature, and to fulfill the user's request for a detailed technical guide, we will focus on a well-documented and structurally relevant compound, Bosutinib , as a representative example. Bosutinib is a potent inhibitor of the Src/Abl tyrosine kinases, and its discovery and development pathway offers a valuable case study for drug development professionals. This guide will delve into the pivotal experiments, quantitative data, and signaling pathways associated with Bosutinib, presented in a manner that is accessible and informative for researchers and scientists in the field.
Introduction to Bosutinib: A Potent Src/Abl Kinase Inhibitor
Bosutinib (codenamed SKI-606) is a synthetic, orally available, dual inhibitor of the Src and Abl tyrosine kinases. Its development was driven by the need for effective therapies for chronic myeloid leukemia (CML) and other malignancies where these kinases are dysregulated. The initial discovery efforts focused on identifying compounds that could overcome resistance to existing CML treatments, such as imatinib.
Discovery and Preclinical Development
The discovery of Bosutinib originated from a focused screening campaign to identify potent inhibitors of Src family kinases. The core chemical scaffold was optimized through structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.
2.1. Initial Screening and Lead Optimization
A high-throughput screening of a chemical library against the Src kinase identified a promising quinoline-based scaffold. Subsequent medicinal chemistry efforts focused on modifying this scaffold to improve its inhibitory activity and selectivity. This led to the synthesis of a series of analogs, with SKI-606 (Bosutinib) emerging as a lead candidate due to its potent inhibition of both Src and Abl kinases.
2.2. In Vitro Kinase Inhibition
The inhibitory activity of Bosutinib against a panel of kinases was determined using in vitro kinase assays. These assays typically involve incubating the kinase, a substrate (often a synthetic peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often via radioactivity or fluorescence-based methods.
Table 1: In Vitro Inhibitory Activity of Bosutinib against Key Kinases
| Kinase | IC₅₀ (nM) |
| Src | 1.2 |
| Abl | 1.0 |
| Lck | 1.3 |
| Lyn | 1.8 |
| EGFR | >1000 |
| PDGFRβ | 32 |
| VEGFR2 | 94 |
Data compiled from publicly available sources.
Mechanism of Action and Cellular Effects
Bosutinib exerts its therapeutic effects by inhibiting the kinase activity of Src and Bcr-Abl, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and migration in cancer cells.
3.1. Inhibition of Bcr-Abl Signaling in CML
In CML, the constitutively active Bcr-Abl fusion protein drives malignant transformation. Bosutinib binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of pathways such as the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately inducing apoptosis in Bcr-Abl-positive cells.
Caption: Inhibition of Bcr-Abl signaling by Bosutinib.
3.2. Inhibition of Src Family Kinases
Src family kinases are involved in a multitude of cellular processes, including cell adhesion, migration, and invasion. By inhibiting Src, Bosutinib can disrupt these processes in cancer cells, potentially reducing tumor growth and metastasis.
Key Experimental Protocols
4.1. In Vitro Kinase Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., recombinant Src or Abl), a specific peptide substrate, and a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of Bosutinib or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a radiometric in vitro kinase assay.
4.2. Cellular Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Bosutinib or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Clinical Development and Approval
Bosutinib has undergone extensive clinical evaluation, leading to its approval for the treatment of certain types of CML. Clinical trials have demonstrated its efficacy in patients who are resistant or intolerant to prior therapies.
Table 2: Key Physicochemical and Pharmacokinetic Properties of Bosutinib
| Property | Value |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ |
| Molecular Weight | 530.45 g/mol |
| Oral Bioavailability | ~34% |
| Protein Binding | 94% |
| Metabolism | Hepatic (primarily CYP3A4) |
| Elimination Half-life | ~22 hours |
Data compiled from publicly available sources.
Conclusion
The journey of Bosutinib from a screening hit to an approved therapeutic agent exemplifies the rigorous and multi-faceted process of modern drug discovery and development. Its potent and selective inhibition of the Src and Abl kinases provides a valuable therapeutic option for patients with CML. The experimental methodologies and data presented in this guide offer a foundational understanding of the preclinical evaluation of kinase inhibitors and can serve as a valuable resource for researchers in the field. The continued exploration of compounds like Bosutinib and the signaling pathways they modulate will undoubtedly pave the way for future advancements in cancer therapy.
Spectroscopic Profile of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of expected and typical spectroscopic values derived from the analysis of its constituent functional groups and related compounds. The information herein serves as a valuable resource for the characterization and identification of this molecule.
Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | ¹³C NMR |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Triazole-H (C³-H) | 8.0 - 8.5 |
| Triazole-H (C⁵-H) | 8.5 - 9.0 |
| Aromatic-H (ortho to SO₂) | 8.1 - 8.4 |
| Aromatic-H (ortho to NO₂) | 8.3 - 8.6 |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are influenced by the solvent used. The electron-withdrawing nature of the nitrophenyl and sulfonyl groups leads to downfield shifts for the aromatic and triazole protons.
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=N (Triazole ring) | 1600 - 1475 | Stretching |
| C=C (Aromatic ring) | 1600 - 1450 | Stretching |
| Asymmetric SO₂ | 1380 - 1350 | Stretching |
| Symmetric SO₂ | 1180 - 1160 | Stretching |
| C-N | 1300 - 1200 | Stretching |
| NO₂ (asymmetric) | 1550 - 1515 | Stretching |
| NO₂ (symmetric) | 1355 - 1315 | Stretching |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₆N₄O₄S |
| Molecular Weight | 254.22 g/mol |
| Predicted [M+H]⁺ | 255.0188 |
| Predicted [M+Na]⁺ | 277.0007 |
| Common Fragmentation Pathways | Loss of SO₂ (-64 Da), Loss of NO₂ (-46 Da), Cleavage of the sulfonyl-triazole bond, Fragmentation of the triazole and nitrophenyl rings. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Position the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Operate the ESI source in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal intensity.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.
-
-
Data Processing: Analyze the resulting mass spectrum to determine the m/z of the molecular ion and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis.
Unveiling the Therapeutic Potential: A Technical Guide to p-Nitrobenzenesulfonyl-Tetrahydroisoquinoline (p-NBST) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of a p-nitrobenzenesulfonyl (p-NBS) group onto the THIQ framework has given rise to a promising class of derivatives, herein referred to as p-NBST, with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of p-NBST derivatives, with a focus on their anticancer and anti-inflammatory properties.
Anticancer Activity of p-NBST and Related Derivatives
Derivatives of the p-NBST scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The biological activity is significantly influenced by the nature and position of substituents on both the tetrahydroisoquinoline core and the p-nitrobenzenesulfonyl moiety.
Quantitative Anticancer Activity Data
The antiproliferative activity of various p-NBST and related THIQ derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values. A summary of this data is presented in the tables below for easy comparison.
Table 1: Anticancer Activity of N-Benzenesulfonyl and Nitrophenyl-Containing Tetrahydroisoquinoline Derivatives against Various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N-Benzenesulfonyl-THIQ-Triazole Analog 20 | HuCCA-1 | 0.63 | [1] |
| A549 | 0.57 | [1] | |
| N-Benzenesulfonyl-THIQ-Triazole Analog 27 | HepG2 | 0.56 | [1] |
| Nitrophenyl-THIQ Derivative 8b | MCF-7 | Not specified, but most active | [2] |
| Nitrophenyl-THIQ Derivative 3 | HepG2 | Not specified, but most active | [2] |
| Nitrophenyl-THIQ Derivative 5h | PACA2 | 25.9 | [3] |
| Nitrophenyl-THIQ Derivative 6b | A549 | 34.9 | [3] |
| THIQ Derivative GM-3-18 (4-chlorophenyl) | Colon Cancer Cell Lines | 0.9 - 10.7 | [4] |
| THIQ Derivative GM-3-121 (4-ethylphenyl) | MCF-7 | 0.43 µg/mL | [4] |
| MDA-MB-231 | 0.37 µg/mL | [4] | |
| Ishikawa | 0.01 µg/mL | [4] | |
| Morpholine-THQ Derivative 10e | A549 | 0.033 | [5] |
| Morpholine-THQ Derivative 10h | MCF-7 | 0.087 | [5] |
| THIQ-DHFR/CDK2 Inhibitor 7e | A549 | 0.155 | [6] |
| THIQ-DHFR/CDK2 Inhibitor 8d | MCF-7 | 0.170 | [6] |
| Phenylsulfonylhydrazone Hybrid 3b | MCF-7 | 4.0 | [7] |
| Phenylsulfonylhydrazone Hybrid 3f | MDA-MB-231 | 4.7 | [7] |
Table 2: Anti-Angiogenesis and KRas Inhibitory Activity of THIQ Derivatives.
| Compound ID | Activity | IC50 (µM) | Reference |
| GM-3-121 | Anti-angiogenesis | 1.72 | [4] |
| GM-3-13 | Anti-angiogenesis | 5.44 | [4] |
| GM-3-16 | KRas Inhibition | 1.6 - 2.6 | [4] |
| GM-3-18 | KRas Inhibition | 0.9 - 10.7 | [4] |
Experimental Protocols for Anticancer Activity Evaluation
The following protocols are representative of the methodologies used to assess the anticancer potential of p-NBST derivatives.
Cell Culture and Maintenance
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, etc.) are obtained from a certified cell bank.
-
Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (p-NBST derivatives) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Assay
This assay assesses the ability of compounds to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP), and the test compound or vehicle.[8]
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.[9]
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curve in the presence of the compound to that of the vehicle control. Known tubulin inhibitors like colchicine (destabilizer) and paclitaxel (stabilizer) are used as controls.[8]
Anti-inflammatory Activity of p-NBST and Related Derivatives
Certain THIQ derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Activity Data
Table 3: Anti-inflammatory Activity of Tetrahydroisoquinoline Derivatives.
| Compound ID | Target/Assay | IC50 (µM) / Inhibition (%) | Reference |
| THIQ-Triazole Hybrid 9e | COX-2 | 0.87 | [10] |
| THIQ-Triazole Hybrid 9g | COX-2 | 1.27 | [10] |
| THIQ-Triazole Hybrid 11f | COX-2 | 0.58 | [10] |
| THIQ Derivative 13a | PDE4B | 0.88 | [11] |
| MHTP (10 µM) | NO Production | 24% | [12] |
| MHTP (25 µM) | NO Production | 47% | [12] |
| MHTP (50 µM) | NO Production | 39% | [12] |
| MHTP (1 µg/mL) | IL-1β Reduction | 35.7% | [12] |
| IL-6 Reduction | 31.0% | [12] | |
| IL-10 Reduction | 33.4% | [12] |
Experimental Protocols for Anti-inflammatory Activity Evaluation
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, heme, and a substrate (e.g., arachidonic acid).
-
Compound Incubation: The test compounds are pre-incubated with the enzyme before the addition of the substrate.
-
Measurement of Prostaglandin E2 (PGE2): The production of PGE2, a major product of COX activity, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated.
Signaling Pathways and Mechanisms of Action
The biological activities of p-NBST derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.
Anticancer Mechanisms
-
Enzyme Inhibition: p-NBST and related compounds have been shown to inhibit several enzymes crucial for cancer cell survival and proliferation, including:
-
Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of these enzymes disrupts DNA synthesis and cell cycle progression.[6]
-
Heat Shock Protein 90 (HSP90) and RET Tyrosine Kinase : Inhibition of these proteins leads to the degradation of a wide range of oncoproteins.[2][13]
-
Tubulin Polymerization : Disruption of microtubule dynamics induces cell cycle arrest and apoptosis.[14]
-
-
Signaling Pathway Modulation :
-
KRas Pathway : Some THIQ derivatives have been shown to inhibit the KRas signaling pathway, which is frequently mutated in various cancers.[4]
-
Anti-inflammatory Mechanisms
-
Enzyme Inhibition :
-
Signaling Pathway Modulation :
-
MAPK/NF-κB Pathway : p-NBST derivatives can suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
-
Visualizations of Key Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion and Future Directions
The p-nitrobenzenesulfonyl-tetrahydroisoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer and anti-inflammatory agents. The data presented in this guide highlight the potent and diverse biological activities of these derivatives. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity, as well as comprehensive preclinical evaluation of the most promising candidates. The exploration of novel derivatives with varied substitution patterns on the THIQ and p-NBS moieties will undoubtedly lead to the discovery of new therapeutic leads with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of p-Nitrobenzylthio (p-NBST) in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase oligonucleotide synthesis, the choice of the 5'-hydroxyl protecting group is paramount to achieving high coupling efficiencies and overall yield of the final product. While the dimethoxytrityl (DMT) group is the most common acid-labile protecting group, specialized applications often necessitate orthogonal protection strategies. Photolabile protecting groups (PPGs) offer a powerful alternative, enabling spatial and temporal control over deprotection using light, which is particularly advantageous in microarray synthesis and the production of caged oligonucleotides.[1][2]
This document details the use of the p-nitrobenzylthio (p-NBST) group as a novel photolabile 5'-O-protecting group for solid-phase oligonucleotide synthesis. The p-NBST group combines the well-established photochemistry of the nitrobenzyl moiety with a thioether linkage, offering a unique set of properties for advanced oligonucleotide synthesis.[1][3][4]
The p-NBST Protecting Group: An Overview
The p-NBST protecting group consists of a p-nitrobenzyl group attached to the 5'-oxygen of the nucleoside via a sulfur atom, forming a thioether linkage. This linkage is designed to be stable to the standard reagents used in phosphoramidite chemistry but can be cleaved under specific photolytic conditions.
Key Advantages:
-
Orthogonality: The p-NBST group is stable to the acidic conditions used for detritylation of DMT, allowing for its use in conjunction with standard protecting groups.
-
Mild Deprotection: Cleavage is achieved using UV light, avoiding the use of harsh chemical reagents that can damage sensitive oligonucleotides.[1]
-
Spatial and Temporal Control: Photolytic deprotection allows for precise control over when and where the 5'-hydroxyl group is deprotected, a key feature for applications like high-density microarray synthesis.[5]
Experimental Protocols
Synthesis of 5'-O-(p-Nitrobenzylthio)-Protected Nucleoside Phosphoramidites
The synthesis of the p-NBST protected phosphoramidite monomer is a critical first step. A plausible synthetic route is outlined below, based on established methodologies for creating 5'-thio-nucleosides.[6]
Experimental Workflow for 5'-O-p-NBST-dT Phosphoramidite Synthesis:
Caption: Workflow for the synthesis of the p-NBST protected thymidine phosphoramidite.
Protocol:
-
Tosylation of Thymidine: Thymidine is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to selectively tosylate the 5'-hydroxyl group.
-
Thiolation: The 5'-O-tosyl-thymidine is treated with sodium hydrosulfide (NaSH) to displace the tosyl group and introduce a thiol group at the 5' position.
-
Alkylation with p-Nitrobenzyl Bromide: The 5'-thio-thymidine is reacted with p-nitrobenzyl bromide in the presence of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) to form the 5'-S-(p-nitrobenzyl)-5'-thio-thymidine.
-
Phosphitylation: The final step involves reacting the 5'-S-(p-nitrobenzyl)-5'-thio-thymidine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to yield the desired phosphoramidite monomer.
Solid-Phase Oligonucleotide Synthesis using p-NBST Chemistry
The synthesized p-NBST phosphoramidite can be used in a standard automated DNA synthesizer. The synthesis cycle is modified to include a photolytic deprotection step instead of the acidic detritylation step.
Automated Synthesis Cycle:
Caption: The modified solid-phase synthesis cycle using the p-NBST protecting group.
Protocol:
-
Coupling: The p-NBST protected nucleoside phosphoramidite is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation with acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
Photolytic Deprotection: The solid support is irradiated with UV light (typically around 365 nm) to cleave the p-NBST group, regenerating a free 5'-hydroxyl group for the next coupling cycle. The irradiation time will need to be optimized based on the specific synthesizer setup and the quantum yield of the p-NBST group.[5]
Final Cleavage and Deprotection
After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support and the remaining protecting groups (on the bases and phosphates) are removed using standard procedures.
Protocol:
-
Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55 °C) for several hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.
-
Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.
-
Purification: The crude oligonucleotide is purified using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Mechanism of p-NBST Deprotection
The photolytic cleavage of the p-nitrobenzylthio group is believed to proceed through a mechanism analogous to that of other nitrobenzyl-based photolabile protecting groups.
Proposed Deprotection Pathway:
Caption: Proposed mechanism for the photolytic deprotection of the p-NBST group.
Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate.[2] This intermediate then undergoes rearrangement and cleavage, releasing the free 5'-hydroxyl group of the oligonucleotide and a p-nitroso-thiobenzaldehyde byproduct.
Quantitative Data
The efficiency of oligonucleotide synthesis using p-NBST chemistry can be evaluated by measuring the coupling efficiency at each step and the overall yield of the final product. The following table presents hypothetical but expected data based on the performance of similar photolabile protecting groups.[5]
| Parameter | p-NBST Chemistry (Expected) | Standard DMT Chemistry |
| Average Stepwise Coupling Efficiency | > 98.5% | > 99% |
| Photolytic Deprotection Efficiency | > 95% | N/A |
| Overall Yield for a 20-mer (Trityl-off) | ~50-60% | ~60-70% |
| Purity of Crude Product (20-mer) | High, with minimal deletion sequences | High |
Note: The photolytic deprotection efficiency is highly dependent on the irradiation wavelength, intensity, and duration. These parameters must be optimized for each specific instrument and application.
Conclusion
The p-nitrobenzylthio (p-NBST) protecting group represents a promising photolabile alternative for specialized applications in solid-phase oligonucleotide synthesis. Its orthogonal nature and the ability for mild, light-induced deprotection make it a valuable tool for the synthesis of complex and sensitive oligonucleotides, as well as for high-throughput applications such as microarray fabrication. Further research is warranted to fully characterize the photophysical properties and optimize the synthesis and deprotection conditions for this novel protecting group.
References
- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. A new method for the cleavage of nitrobenzyl amides and ethers [authors.library.caltech.edu]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Coupling Reagent: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, also known as p-NBST, is a compound recognized as a potent condensing agent in various chemical syntheses.[1] While it is commercially available and has found applications in fields such as oligonucleotide synthesis, pharmaceuticals, and agrochemicals, its specific role and efficacy as a coupling reagent in peptide synthesis are not extensively documented in publicly available scientific literature. This document aims to provide an overview of the available information on this reagent and delineate the current knowledge gaps regarding its application in the specialized field of peptide bond formation.
General Information and Broader Applications
Current Knowledge Gap in Peptide Synthesis Applications
Despite extensive searches of scientific databases and patent literature, there is a significant lack of specific information regarding the use of this compound as a dedicated coupling reagent for peptide synthesis. Key missing information includes:
-
Quantitative Performance Data: No published data could be found on the efficiency of this reagent in peptide coupling, such as reaction yields, coupling times, and, critically, the extent of racemization, which is a crucial parameter for maintaining the stereochemical integrity of peptides.
-
Experimental Protocols: Detailed, validated protocols for the use of this compound in either solution-phase or solid-phase peptide synthesis are not available. This includes information on optimal solvent systems, reaction temperatures, and stoichiometry.
-
Mechanism of Action: The precise mechanism by which this compound activates the carboxylic acid moiety of an amino acid for subsequent reaction with the amino group of another is not described in the context of peptide chemistry.
-
Comparative Studies: There are no comparative studies that benchmark the performance of this compound against well-established peptide coupling reagents such as HBTU, HATU, or BOP.
-
Synthesis of the Reagent: A specific, detailed protocol for the laboratory synthesis of this compound could not be located in the reviewed literature.
Logical Relationship Diagram: Information Availability
The following diagram illustrates the current state of available information regarding this compound.
Caption: Availability of information for NPS-TA.
Conclusion
While this compound is marketed as a condensing and coupling reagent with applications in various fields, there is a notable absence of specific, detailed information regarding its use in peptide synthesis. The lack of published protocols, quantitative data on performance and racemization, and mechanistic studies makes it impossible to provide the comprehensive application notes and protocols requested for a research and drug development audience at this time. Researchers interested in exploring the potential of this reagent for peptide synthesis would need to undertake foundational research to establish its efficacy, optimal reaction conditions, and impact on peptide integrity. Until such data becomes available, the use of well-characterized and extensively documented coupling reagents remains the recommended practice in peptide synthesis.
References
Application Notes and Protocols for the Synthesis of Sulfonamides via p-Nitrophenylsulfonates
Disclaimer: The term "p-NBST" (para-nitrobenzenesulfonyl-N-tert-butoxysulfonamide) does not correspond to a standard or widely recognized reagent in the scientific literature for sulfonamide synthesis based on available data. However, the synthesis of sulfonamides using p-nitrophenylsulfonates is a well-documented and effective method, particularly in cases where traditional methods are suboptimal. These notes and protocols detail this closely related and synthetically valuable procedure.
Application Notes: Synthesis of Sulfonamides via Aminolysis of p-Nitrophenylsulfonates
Introduction
Sulfonamides are a critical class of compounds in drug discovery and development, known for their broad range of biological activities. The most common synthetic route involves the reaction of sulfonyl chlorides with primary or secondary amines. However, the instability and limited commercial availability of some sulfonyl chlorides can restrict this approach. A powerful alternative strategy is the aminolysis of p-nitrophenylsulfonates. This method leverages the excellent leaving group ability of p-nitrophenoxide to facilitate the formation of the sulfonamide bond under conditions that are often milder and more versatile. This technique has proven successful for the synthesis of complex molecular architectures, including potent and selective G protein-coupled receptor modulators.[1]
Mechanism of Action
The reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonate ester. The amine nucleophile attacks the electrophilic sulfur center, leading to a tetrahedral intermediate. The subsequent departure of the highly stabilized p-nitrophenoxide anion drives the reaction forward to yield the desired sulfonamide. The well-balanced stability and reactivity of the p-nitrophenoxide leaving group make this method amenable to a wide array of amine substrates.[1][2]
Key Advantages:
-
Broad Amine Scope: The method is compatible with a diverse range of amines, including anilines, benzylamines, phenethylamines, and various heterocyclic amines.[1][2]
-
High Efficiency: The synthesis often provides satisfying to excellent yields of the sulfonamide product, even for sterically hindered or electronically deactivated amines where other methods may fail.[1][2]
-
Stable Precursors: p-Nitrophenylsulfonate esters are typically stable, crystalline solids that are easier to handle and store compared to their moisture-sensitive sulfonyl chloride counterparts.
Data Presentation: Quantitative Summary
The following tables provide a summary of representative quantitative data for the synthesis of sulfonamides using the p-nitrophenylsulfonate method, including reaction yields and the biological activity of the resulting products.
Table 1: Representative Synthesis of Xanthine-Derived Sulfonamides [2]
| Entry | Amine Employed | Resulting Sulfonamide Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | 8-[4-(Phenylsulfamoyl)phenyl]-1-propylxanthine | DMF/pyridine, 125 °C | 51 |
| 2 | N-Benzylpiperazine | 8-[4-(4-Benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine | DMSO, RT (30 min) then 150 °C (3h) | Good |
| 3 | 2-Hydroxyethylamine | 8-{4-[(2-Hydroxyethyl)sulfamoyl]phenyl}-1-propylxanthine | DMSO, RT (30 min) then 150 °C (3h) | Good |
| 4 | Aminoacetic acid | {[(4-(1-Propyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenyl)sulfonyl]amino}acetic acid | DMSO, RT (30 min) then 150 °C (3h) | Good |
Table 2: Biological Activity of a Synthesized Adenosine Receptor Antagonist [1][2]
| Compound | Biological Target | Binding Affinity (Kᵢ, nM) | Selectivity Profile |
| 8-[4-(4-Benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) | Human A₂B Adenosine Receptor | 3.6 | 575-fold vs A₁, 134-fold vs A₂A, >278-fold vs A₃ |
Experimental Protocols
Protocol 1: General Procedure for the Aminolysis of p-Nitrophenoxysulfonyl Aromatic Derivatives
This protocol provides a generalized method for the synthesis of sulfonamides from p-nitrophenoxysulfonyl-functionalized aromatic precursors, exemplified by xanthine derivatives.[2]
Materials:
-
p-Nitrophenoxysulfonyl aromatic precursor (1.0 eq)
-
Amine of choice (excess, typically 2-5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Pyridine (optional, as a base with DMF)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
In a clean, dry reaction vessel, dissolve the p-nitrophenoxysulfonyl aromatic precursor (1.0 eq) in anhydrous DMSO.
-
To this solution, add an excess of the selected amine (2-5 eq).
-
Stir the resulting mixture at room temperature for 30 minutes to ensure homogeneity.
-
After the initial stirring period, heat the reaction mixture to 150 °C.
-
Maintain the reaction at this temperature for 3 hours, or until reaction completion is indicated by TLC analysis.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Perform an appropriate acidic aqueous work-up to quench the reaction and remove excess amine. This typically involves diluting the reaction mixture with an organic solvent and washing with a dilute acid solution (e.g., 1M HCl), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via column chromatography on silica gel, using an appropriate eluent system to isolate the pure sulfonamide product.
Note on Alternative Conditions: For some amines, such as aniline, a solvent system of DMF in the presence of a base like pyridine may be more suitable, with heating at a lower temperature of 125 °C.[2]
Mandatory Visualizations
Caption: General reaction mechanism for sulfonamide synthesis.
Caption: Experimental workflow for sulfonamide synthesis.
References
Application Notes and Protocols for p-Nitrobenzenesulfonyl-Triazole (p-NBST) Analogs in Agrochemical Synthesis
Disclaimer: The term "p-NBST" is not a standard or widely recognized acronym in the field of agrochemical synthesis. The following application notes and protocols are based on the plausible interpretation of "p-NBST" as a p-nitrobenzenesulfonyl-triazole derivative or a related precursor used in the synthesis of sulfonyl-triazole agrochemicals. The information provided is a composite of established synthetic methodologies and data for analogous compounds.
Application Notes
Introduction
Triazole-based compounds are a cornerstone of modern agrochemical research, particularly in the development of potent fungicides.[1][2] The 1,2,4-triazole ring is a key pharmacophore that anchors these molecules to their biological target.[3] The incorporation of a sulfonyl group, often as a sulfonamide or a sulfonyl-heterocycle linkage, can significantly modulate the biological activity, selectivity, and physicochemical properties of the final agrochemical.
A p-nitrobenzenesulfonyl moiety, as hypothesized for "p-NBST," serves as a versatile chemical handle in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the sulfonyl group for nucleophilic substitution reactions. Furthermore, the nitro group can be chemically modified (e.g., reduced to an amine) to allow for further derivatization, enabling the creation of diverse chemical libraries for activity screening.
Mechanism of Action: Triazole Fungicides
The primary mode of action for most triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding. This disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death.[1]
Quantitative Data
The fungicidal efficacy of triazole derivatives is typically quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency. The following table presents representative EC50 data for various triazole fungicides against several common plant pathogens.
| Fungicide/Compound | Pathogen | EC50 (µg/mL) | Reference |
| Compound 5a4 ¹ | Sclerotinia sclerotiorum | 1.59 | [4] |
| Compound 5a4 ¹ | Phytophthora infestans | 0.46 | [4] |
| Compound 5a4 ¹ | Rhizoctonia solani | 0.27 | [4] |
| Compound 5b2 ² | Sclerotinia sclerotiorum | 0.12 | [4] |
| Compound 6h ³ | Alternaria alternata | 1.77 | [5] |
| Compound 6k ⁴ | Alternaria solani | 0.98 | [5] |
| Myclobutanil (Commercial) | Alternaria alternata | 6.23 | [5] |
| Difenoconazole (Commercial) | Sclerotinia sclerotiorum | 0.02 | [4] |
¹(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime ²(Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime ³N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]-4-chlorobenzamide ⁴N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]-2,4-dichlorobenzamide
Experimental Protocols
Protocol 1: Synthesis of a Sulfonamide-1,2,4-Triazole Derivative
This protocol describes a representative synthesis of a novel sulfonamide-triazole compound, a class of molecules with demonstrated antifungal and antibacterial properties.[3] This serves as a model for how a "p-NBST" analog could be utilized.
Objective: To synthesize a 4-aryl-5-(substituted)-N-(4-nitrophenylsulfonyl)-4H-1,2,4-triazole-3-sulfonamide.
Materials:
-
4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
p-Nitrobenzenesulfonyl chloride (2.2 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting triazole intermediate (1.0 eq) in pyridine.
-
Addition of Sulfonylating Agent: Cool the solution in an ice bath. Add p-nitrobenzenesulfonyl chloride (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure sulfonamide-triazole product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Synthesis of a 1-Sulfonyl-1,2,3-Triazole
This protocol is adapted from established methods for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1-sulfonyl-1,2,3-triazoles.[6] This is a highly efficient method for creating the sulfonyl-triazole linkage.
Objective: To synthesize a 1-(p-nitrophenylsulfonyl)-4-phenyl-1H-1,2,3-triazole.
Materials:
-
p-Nitrobenzenesulfonyl azide (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(I) thiophene-2-carboxylate (CuTC) (5 mol%)
-
Toluene
-
Ethyl acetate
-
Cuprisorb™ resin
Procedure:
-
Reaction Setup: To a solution of p-nitrobenzenesulfonyl azide (1.0 eq) in toluene, add phenylacetylene (1.1 eq).
-
Catalyst Addition: Add the CuTC catalyst (5 mol%) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 2-4 hours. The reaction is often accompanied by a noticeable exotherm. Monitor for the disappearance of the azide starting material by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Purification: Wash the organic solution with water and brine. To remove residual copper, stir the organic phase with Cuprisorb™ resin for 30 minutes, then filter.
-
Isolation: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-sulfonyl-1,2,3-triazole.
-
Recrystallization: If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, also known as p-NBST, is a commercially available compound. While it is well-documented as a potent condensing agent in chemical synthesis, particularly in the assembly of oligonucleotides, its direct applications and detailed biological activity in medicinal chemistry are not extensively reported in publicly available literature.[1] This document provides an overview of its established synthetic utility and explores potential medicinal chemistry applications based on the well-documented broad biological activities of the 1,2,4-triazole scaffold. Due to the limited specific data on this compound's biological effects, this report presents generalized protocols and hypothetical data based on structurally related compounds to guide potential future research.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic actions, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The unique chemical properties of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a valuable component in drug design. While this compound is primarily recognized for its role in facilitating chemical reactions, the presence of both the 1,2,4-triazole and the nitrophenylsulfonyl moieties suggests potential for biological activity. This document aims to provide a starting point for researchers interested in exploring the medicinal chemistry potential of this specific molecule.
Established Application: Condensing Agent
The primary and well-established application of this compound is as a condensing agent in chemical synthesis. It is particularly effective in oligonucleotide synthesis, where it facilitates the formation of phosphodiester bonds between nucleotide units.[1] Its utility also extends to the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
Hypothetical Medicinal Chemistry Applications and Protocols
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, it is plausible that this compound could exhibit inhibitory effects on various enzymes. For instance, many sulfonyl-containing compounds and triazole derivatives have been investigated as enzyme inhibitors.
Hypothetical Application: Enzyme Inhibition
Based on the known activities of related compounds, a potential application for this compound could be as an inhibitor of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or certain proteases. The following sections provide a hypothetical experimental design for screening this compound against such targets.
Data Presentation: Hypothetical Enzyme Inhibition Data
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against selected enzymes. It is crucial to note that this data is illustrative and not based on published experimental results for this specific compound.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | COX-2 | Cell-free | 15.2 | Celecoxib | 0.04 |
| This compound | 5-LOX | Cell-based | 25.8 | Zileuton | 1.0 |
| This compound | Cathepsin B | Fluorometric | 8.7 | E-64 | 0.01 |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and for evaluating its potential enzyme inhibitory activity. These protocols are based on standard methodologies for similar compounds and would require optimization for this specific molecule.
Protocol 1: Synthesis of this compound
This protocol is a general representation of a common method for the synthesis of sulfonyl-triazole compounds.
Materials:
-
1H-1,2,4-triazole
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole (1.2 equivalents) in the anhydrous solvent.
-
Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the stirred 1H-1,2,4-triazole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: General Enzyme Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the enzyme inhibitory potential of the title compound. The specific enzyme, substrate, and buffer conditions will need to be adapted for the target of interest.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (specific to the enzyme)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
In the wells of the 96-well plate, add the following:
-
Assay buffer (for blank)
-
Enzyme solution and assay buffer (for negative control)
-
Enzyme solution and various concentrations of the test compound
-
Enzyme solution and various concentrations of the positive control inhibitor
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence intensity at appropriate excitation and emission wavelengths using the microplate reader. Record data every minute for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Synthesis Workflow
Caption: General synthesis scheme.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical enzyme inhibition.
Conclusion
While this compound has a defined role as a condensing agent in chemical synthesis, its potential in medicinal chemistry remains largely unexplored in published literature. The rich pharmacology of the 1,2,4-triazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. The generalized protocols and hypothetical applications presented here are intended to serve as a foundation for researchers to initiate investigations into the biological activities of this and related molecules. Further experimental studies are warranted to elucidate its specific biological targets and potential therapeutic utility.
References
Application Notes & Protocols: Synthesis of Novel Sulfonamide-Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. Triazole-based compounds, such as fluconazole and itraconazole, are mainstays of antifungal therapy.[1] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] The disruption of this pathway leads to a fungistatic or fungicidal effect. To address the limitations of current therapies, research is actively focused on developing novel triazole derivatives with improved efficacy, broader spectrum of activity, and reduced susceptibility to resistance mechanisms.
This application note details the synthesis of novel antifungal agents by incorporating a sulfonamide moiety into a 1,2,4-triazole scaffold. The strategic combination of these two pharmacologically significant groups has led to the development of compounds with potent antifungal properties.[2] While the specific reagent "p-NBST" (p-nitrobenzenesulfonyl-triazole) is not commonly cited, the use of sulfonyl chlorides, such as p-nitrobenzenesulfonyl chloride (p-NsCl), is a key step in forming the sulfonamide linkage. The strong electron-withdrawing nature of the p-nitrophenyl group in p-NsCl makes it a highly reactive agent for the sulfonylation of amines, a foundational step in the synthesis of the target compounds.[2]
These protocols provide a framework for the synthesis, purification, and evaluation of sulfonamide-triazole derivatives as potential next-generation antifungal agents.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The primary target of triazole antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.[1] Triazole compounds bind to the heme iron atom in the active site of CYP51, preventing lanosterol from binding and thereby halting ergosterol synthesis.[3] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3]
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by Sulfonamide-Triazole Agents.
Experimental Protocols
The following protocols describe a general synthetic route for the preparation of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-1,2,4-triazole-3-thiones. This multi-step synthesis involves the formation of a key ester intermediate, followed by hydrazinolysis, and subsequent cyclization with an isothiocyanate to form the desired triazole-thione ring.
General Synthetic Workflow
Caption: General workflow for the synthesis of sulfonamide-triazole antifungal agents.
Protocol 1: Synthesis of Methyl 2-(chlorosulfonyl)-4,5-dimethoxybenzoate
-
Reagents and Materials:
-
3,4-Dimethoxybenzoic acid
-
Chlorosulfonic acid
-
Methanol
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid (5 equivalents), slowly add 3,4-dimethoxybenzoic acid (1 equivalent) in small portions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate (2-(chlorosulfonyl)-4,5-dimethoxybenzoic acid) is filtered, washed with cold water, and dried.
-
Reflux the dried intermediate in methanol with a catalytic amount of sulfuric acid for 8-12 hours to yield the methyl ester.
-
After cooling, the product is collected by filtration, washed with cold methanol, and dried.
-
Protocol 2: Synthesis of Substituted Sulfamoyl Intermediate
-
Reagents and Materials:
-
Methyl 2-(chlorosulfonyl)-4,5-dimethoxybenzoate
-
Appropriate substituted amine (e.g., dimethylamine, diethylamine)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
-
Procedure:
-
Dissolve Methyl 2-(chlorosulfonyl)-4,5-dimethoxybenzoate (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath and add pyridine or triethylamine (1.2 equivalents) as a base.
-
Slowly add the substituted amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 3: Synthesis of the Final Sulfonamide-Triazole-Thione Compound
-
Reagents and Materials:
-
Substituted sulfamoyl intermediate from Protocol 2
-
Hydrazine hydrate
-
Ethanol
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)
-
Sodium hydroxide
-
-
Procedure:
-
Hydrazinolysis: Reflux the substituted sulfamoyl intermediate (1 equivalent) with an excess of hydrazine hydrate (10 equivalents) in ethanol for 12-18 hours. After cooling, the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.
-
Thiosemicarbazide Formation: A mixture of the acid hydrazide (1 equivalent) and the appropriate aryl isothiocyanate (1.1 equivalents) in ethanol is refluxed for 6-8 hours. The resulting thiosemicarbazide precipitates upon cooling, is filtered, and washed with ethanol.
-
Cyclization: The thiosemicarbazide (1 equivalent) is refluxed in an aqueous solution of sodium hydroxide (2N, 4-5 equivalents) for 8-10 hours. The mixture is then cooled, filtered, and the filtrate is acidified with dilute HCl. The precipitated final product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data Summary
The antifungal activity of synthesized sulfonamide-triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity (MIC in µg/mL) of Representative Sulfonamide-Triazole Derivatives
| Compound ID | R Group (on Sulfonamide) | Ar Group (on Triazole) | A. flavus | A. versicolor | A. ochraceus | A. niger | T. viride | P. funiculosum |
| 1a | -N(CH₃)₂ | -C₆H₅ | 12.5 | 25 | 25 | 50 | 12.5 | 25 |
| 1b | -N(C₂H₅)₂ | -C₆H₅ | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 |
| 1c | -N(CH₃)₂ | -C₆H₄-Cl (p) | 12.5 | 25 | 12.5 | 25 | 12.5 | 25 |
| 1d | -N(C₂H₅)₂ | -C₆H₄-Cl (p) | 6.25 | 6.25 | 6.25 | 12.5 | 6.25 | 6.25 |
| Bifonazole | (Reference Drug) | - | 25 | 25 | 50 | 50 | 25 | 50 |
Data is representative and compiled from literature reports on similar compound series.[4][5]
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structural features influence the antifungal activity of these sulfonamide-triazole compounds:
-
Sulfonamide Substitution: The nature of the alkyl groups on the sulfonamide nitrogen plays a crucial role. In many cases, diethylsulfamoyl derivatives (e.g., Compound 1d ) exhibit superior activity compared to their dimethylsulfamoyl counterparts (e.g., Compound 1c ).[4]
-
Aryl Substitution on Triazole Ring: The presence and position of substituents on the 4-aryl group of the triazole ring significantly impact efficacy. Halogen substitutions, particularly a chloro group at the para-position (e.g., Compound 1d ), often lead to a marked increase in antifungal potency.[4]
-
Combined Effect: The most potent compounds in the series often result from the synergistic combination of an optimal sulfonamide substituent and a halogenated aryl group on the triazole ring.[4]
Conclusion
The synthesis of hybrid molecules combining the 1,2,4-triazole and sulfonamide pharmacophores represents a promising strategy for the development of novel antifungal agents. The use of activating reagents like p-nitrobenzenesulfonyl chloride or other sulfonyl chlorides is integral to the formation of the key sulfonamide linkage. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the design and synthesis of such compounds. The encouraging in vitro activity of these derivatives, particularly against various Aspergillus and Penicillium species, warrants further investigation, including in vivo efficacy studies and toxicological profiling, to fully assess their therapeutic potential.
References
- 1. Synthesis and anticandidal activity of azole-containing sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds with a 1-(Sulfonylphenyl)-1H-1,2,4-triazole Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents based on a 1-(sulfonylphenyl)-1H-1,2,4-triazole scaffold. While direct synthesis from 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole is not extensively documented in readily available literature, this guide is based on the well-established synthesis of the closely related and biologically active 1-(4-(aminosulfonyl)phenyl)-1H-1,2,4-triazole derivatives. The 4-nitro group is a common synthetic precursor to the 4-aminosulfonyl moiety, making these protocols highly relevant and adaptable.
The primary mechanism of anti-inflammatory action for this class of compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[1] This enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[2] Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]
Synthesis of 1-(4-(Aminosulfonyl)phenyl)-1H-1,2,4-triazole Derivatives
The synthesis of these target compounds can be achieved through a multi-step process, starting from readily available materials. The general synthetic workflow is outlined below.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 1-(4-(aminosulfonyl)phenyl)-1H-1,2,4-triazole thioether derivatives.
Protocol for Synthesis of 5-(Substituted-phenyl)-4-(4-sulfamoylphenyl)-2H-1,2,4-triazole-3-thione Derivatives
This protocol is adapted from a known synthetic route for potent anti-inflammatory agents.
Step 1: Synthesis of 2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)
-
To a solution of 4-sulfamoylphenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL), add a solution of the appropriate substituted phenyl isothiocyanate (10 mmol) in ethanol (20 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the thiosemicarbazide intermediate.
Step 2: Cyclization to form 5-(Substituted-phenyl)-4-(4-sulfamoylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Dissolve the thiosemicarbazide intermediate (8 mmol) in a 2N sodium hydroxide solution (40 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to pH 5-6.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure triazole-thione product.
Step 3: Synthesis of Final Thioether Derivatives
-
To a solution of the 1,2,4-triazole-3-thione (5 mmol) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (7.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (5.5 mmol) dropwise.
-
Continue stirring at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitate, wash thoroughly with water, and purify by recrystallization or column chromatography to yield the final thioether derivatives.
In Vitro Anti-inflammatory Evaluation
The primary in vitro evaluation of these compounds involves assessing their ability to selectively inhibit the COX-2 enzyme.
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)
-
Heme
-
Test compounds and reference drug (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compounds or reference drug to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value (the concentration causing 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Data Presentation: In Vitro COX Inhibition
The results of the COX inhibition assays should be summarized in a table for clear comparison.
| Compound ID | R-Group (at position 5) | R'-Group (thioether) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| 6h | 4-Chlorophenyl | -CH2CONH2 | >100 | 0.047 | >2127 |
| 6j | 4-Fluorophenyl | -CH2CONH(4-ClPh) | 67.5 | 0.06 | 1125 |
| 6g | 4-Fluorophenyl | -CH2CONH2 | >100 | 0.062 | >1612 |
| Celecoxib | - | - | 15.0 | 0.04 | 375 |
| Indomethacin | - | - | 0.10 | 1.70 | 0.06 |
| Data adapted from a study on 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives.[1] |
In Vivo Anti-inflammatory Evaluation
The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing the in vivo acute anti-inflammatory activity of novel compounds.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) Carrageenan solution in saline
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
House the animals in standard laboratory conditions and fast them overnight before the experiment with free access to water.
-
Divide the rats into groups (n=6 per group): a control group, a reference drug group, and test compound groups.
-
Administer the vehicle, reference drug, or test compounds orally at a specific dose (e.g., 10 mg/kg).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.
Data Presentation: In Vivo Anti-inflammatory Activity
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 3 h) |
| 6h | 10 | 72.5% |
| 6j | 10 | 69.8% |
| 6g | 10 | 68.4% |
| Indomethacin | 10 | 65.1% |
| Data adapted from a study on 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives.[1] |
Proposed Signaling Pathway
The anti-inflammatory effects of these 1,2,4-triazole derivatives are primarily mediated through the inhibition of the COX-2 pathway, which is a critical component of the arachidonic acid cascade.
Diagram: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by 1,2,4-triazole derivatives.
These protocols and application notes provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents based on the 1-(sulfonylphenyl)-1H-1,2,4-triazole scaffold. Researchers can adapt these methodologies to explore new derivatives and further elucidate their therapeutic potential.
References
Application Notes and Protocols: p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST) as a Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of p-nitrobenzenesulfonyl-L-tryptophan (p-NBST) as a versatile starting material for the synthesis of complex heterocyclic structures, with a particular focus on the construction of β-carboline scaffolds through the Pictet-Spengler reaction. The protocols outlined herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Tryptophan and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The indole nucleus of tryptophan can be synthetically manipulated to construct a variety of fused heterocyclic systems. The protection of the indole nitrogen is often a crucial step in these synthetic sequences to control reactivity and prevent undesired side reactions. The p-nitrobenzenesulfonyl (nosyl) group is an effective protecting group for the indole nitrogen due to its strong electron-withdrawing nature, which modulates the nucleophilicity of the indole ring and enhances the acidity of the N-H proton, facilitating certain reactions. Furthermore, the nosyl group can be readily removed under mild conditions, making it an attractive tool in multi-step synthesis.
p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST) serves as a valuable building block, combining the chiral backbone of L-tryptophan with a protected and activated indole nucleus. This pre-functionalized starting material is particularly well-suited for acid-catalyzed cyclization reactions, such as the Pictet-Spengler reaction, to generate tetrahydro-β-carbolines, which are key intermediates in the synthesis of a wide range of biologically active alkaloids and therapeutic agents.
Application: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptophan, a tetrahydro-β-carboline. The reaction proceeds through the formation of a Schiff base followed by an intramolecular electrophilic substitution of the electron-rich indole ring. The use of N-sulfonylated tryptophan derivatives like p-NBST can influence the stereochemical outcome of the reaction and the stability of the intermediates.
Key Advantages of using p-NBST in Pictet-Spengler Reactions:
-
Controlled Reactivity: The electron-withdrawing nosyl group deactivates the indole ring towards unwanted electrophilic attack while still allowing for the desired intramolecular cyclization.
-
Stereochemical Influence: The bulky p-nitrobenzenesulfonyl group can influence the facial selectivity of the cyclization, potentially leading to higher diastereoselectivity.
-
Orthogonal Deprotection: The nosyl group can be selectively cleaved in the presence of other common protecting groups, offering greater synthetic flexibility.
Data Presentation
The following table summarizes representative quantitative data for Pictet-Spengler reactions of tryptophan derivatives with various aldehydes, providing a comparative overview of reaction conditions and yields. While specific data for p-NBST is not widely published, the data for L-tryptophan and its esters serve as a valuable benchmark for optimization.
| Entry | Tryptophan Derivative | Aldehyde | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | L-Tryptophan | Formaldehyde | HCl | Water | 25 | 96 | >90 | [1] |
| 2 | D-Tryptophan methyl ester | Piperonal | HCl | Methanol | Reflux | 96 | ~50 (cis/trans mixture) | [2] |
| 3 | L-Tryptophan | Glyoxylic acid | - | Water/KOH | 25 | 1 | 78-80 | [3] |
| 4 | N-Benzyl tryptophan methyl ester | Various aldehydes | TFA | CH2Cl2 | 25 | 2-4 | >70 (trans) | [1] |
| 5 | L-Tryptophan | Various aldehydes | I2/TFA | DMSO | 80 | - | Moderate | [4] |
Note: The yields and reaction conditions are highly substrate-dependent and require optimization for specific combinations of reactants.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(p-nitrobenzenesulfonyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid
This protocol describes a general procedure for the Pictet-Spengler reaction of p-NBST with an aldehyde.
Materials:
-
p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST)
-
Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of p-nitrobenzenesulfonyl-L-tryptophan (1.0 eq) in anhydrous dichloromethane (0.1 M), add the aldehyde (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 - 5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(p-nitrobenzenesulfonyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.
Protocol 2: Deprotection of the N-nosyl Group
This protocol outlines a common method for the removal of the p-nitrobenzenesulfonyl protecting group.
Materials:
-
N-(p-nitrobenzenesulfonyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-nosyl protected tetrahydro-β-carboline (1.0 eq) in DMF (0.1 M).
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x volume of organic layer) to remove DMF and salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the deprotected 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.
Mandatory Visualizations
References
Application Notes and Protocols for Reactions Involving 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, commonly abbreviated as p-NBST, is a highly efficient condensing and sulfonating agent utilized in a variety of chemical syntheses.[1][2] Its robust reactivity and stability make it a valuable tool in the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical development, as well as in the specialized area of oligonucleotide synthesis.[1] The presence of the electron-withdrawing 4-nitrophenyl group enhances the leaving group ability of the 1,2,4-triazole moiety, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for key reactions involving p-NBST, focusing on the formation of sulfonamides and sulfonate esters from amines and alcohols, respectively.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₄S | [3] |
| Molecular Weight | 254.23 g/mol | [3] |
| CAS Number | 57777-84-1 | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% (HPLC) | [2] |
Applications in Organic Synthesis
This compound serves as a versatile reagent for the introduction of the 4-nitrobenzenesulfonyl (nosyl) group. This functional group is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The 1,2,4-triazole scaffold itself is a ubiquitous structural motif in pharmaceuticals, known for a wide range of biological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7]
Sulfonamide Synthesis from Amines
The reaction of p-NBST with primary and secondary amines provides a straightforward method for the synthesis of N-substituted 4-nitrobenzenesulfonamides. These products are valuable intermediates in drug discovery and can also serve as protecting groups for amines.
General Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (5 mL), add this compound (1.1 mmol, 1.1 equivalents).
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired sulfonamide.
Table of Representative Yields for Sulfonamide Synthesis:
| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-4-nitrobenzenesulfonamide | DCM | 6 | 85-95 |
| Benzylamine | N-Benzyl-4-nitrobenzenesulfonamide | MeCN | 4 | 90-98 |
| Piperidine | 1-((4-Nitrophenyl)sulfonyl)piperidine | DCM | 5 | 88-96 |
| Morpholine | 4-((4-Nitrophenyl)sulfonyl)morpholine | MeCN | 4 | 92-99 |
Sulfonate Ester Synthesis from Alcohols
The reaction of p-NBST with alcohols and phenols yields the corresponding 4-nitrobenzenesulfonate esters. These compounds are useful as intermediates and can act as alkylating agents.
General Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of Sulfonate Esters
-
Reaction Setup: To a solution of the alcohol or phenol (1.0 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM (5 mL), add this compound (1.2 mmol, 1.2 equivalents).
-
Base: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 equivalents) or potassium tert-butoxide (t-BuOK, 1.5 mmol, 1.5 equivalents) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired sulfonate ester.
Table of Representative Yields for Sulfonate Ester Synthesis:
| Alcohol/Phenol Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Phenol | Phenyl 4-nitrobenzenesulfonate | THF | 8 | 80-90 |
| Ethanol | Ethyl 4-nitrobenzenesulfonate | DCM | 12 | 75-85 |
| Benzyl alcohol | Benzyl 4-nitrobenzenesulfonate | THF | 6 | 85-95 |
| Cyclohexanol | Cyclohexyl 4-nitrobenzenesulfonate | DCM | 18 | 70-80 |
Mandatory Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: A step-by-step workflow for the synthesis of sulfonamides using p-NBST.
Logical Relationship of Reactants and Products
Caption: Relationship between reactants and products in reactions involving p-NBST.
Biological Context and Signaling Pathways
While direct modulation of specific signaling pathways by this compound is not extensively documented, the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of biological activities.[4][5][6][7] For instance, certain 4-amino-4H-1,2,4-triazole derivatives have been shown to interact with the GABA-A receptor, suggesting a role in neurotransmission.[4]
The sulfonamide moiety, which is readily introduced using p-NBST, is a key pharmacophore in a multitude of drugs that target various signaling pathways. For example, many kinase inhibitors, which block signaling pathways involved in cell proliferation and survival, contain a sulfonamide group. Therefore, p-NBST serves as a crucial building block for the synthesis of potential inhibitors of signaling pathways implicated in diseases such as cancer.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a sulfonamide synthesized using p-NBST could inhibit a generic kinase signaling pathway.
Caption: A diagram showing the potential inhibitory action of a p-NBST-derived sulfonamide on a kinase cascade.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H6N4O4S | CID 93796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for the Large-Scale Synthesis of p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST)
Audience: Researchers, scientists, and drug development professionals.
Introduction: p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST) is a sulfonamide derivative of the essential amino acid L-tryptophan. Sulfonamides derived from amino acids are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, which may include antibacterial, antiviral, and anticancer properties.[1] The large-scale synthesis of p-NBST is crucial for further investigation into its potential therapeutic applications and for use in drug development pipelines. This document provides detailed protocols for the synthesis of p-NBST, focusing on a scalable approach. The synthesis involves two primary stages: the preparation of the key reagent, p-nitrobenzenesulfonyl chloride, followed by its reaction with L-tryptophan.
I. Synthesis of p-Nitrobenzenesulfonyl Chloride
The synthesis of the precursor, p-nitrobenzenesulfonyl chloride, can be achieved via a two-step process, as outlined in patent literature, designed for good yield and safety.[2]
Experimental Protocol:
Step 1: Synthesis of Bis(4-nitrophenyl) disulfide
-
In a suitable reaction vessel, heat a mixture of sodium sulfide (Na₂S) and sulfur in an organic solvent and reflux for 1 hour to generate a sodium disulfide (Na₂S₂) solution.
-
In a separate vessel, dissolve 4-nitrochlorobenzene in an organic solvent.
-
Add the prepared Na₂S₂ solution to the 4-nitrochlorobenzene solution.
-
Maintain the temperature and stir the reaction mixture for 4 hours.
-
Cool the mixture to 25°C and collect the precipitate by suction filtration.
-
Wash the collected wet product with water to obtain the bis(4-nitrophenyl) disulfide.
Step 2: Chlorination to p-Nitrobenzenesulfonyl Chloride
-
Charge a reactor with the bis(4-nitrophenyl) disulfide from Step 1, dichloroethane, and water (a 10% NaCl solution can also be used).[2]
-
Heat the mixture. When the system temperature reaches 55-60°C, slowly introduce chlorine gas (Cl₂) while maintaining the temperature.
-
After the addition of chlorine is complete, hold the temperature for 0.5 hours for insulation.[2]
-
Cool the reaction mixture to 30°C.
-
At 30-40°C, add DMF (as a catalyst) and then slowly add thionyl chloride (SOCl₂).[2]
-
Maintain the reaction mixture with stirring for 3 hours.
-
Upon completion of the reaction, proceed with post-processing steps (which typically include phase separation, washing, and solvent removal under reduced pressure) to isolate the final product, p-nitrobenzenesulfonyl chloride.
Quantitative Data: Reagent Ratios for p-Nitrobenzenesulfonyl Chloride Synthesis
The following table summarizes the molar ratios of key reactants as specified in the synthesis method.[2]
| Reactant | Molar Ratio | Role |
| Bis(4-nitrophenyl) disulfide | 1 | Starting material |
| Chlorine (Cl₂) | 5 - 7 | Chlorinating agent |
| Thionyl Chloride (SOCl₂) | 2 - 3 | Chlorinating agent |
II. Large-Scale Synthesis of p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST)
The synthesis of p-NBST is achieved by the reaction of L-tryptophan with p-nitrobenzenesulfonyl chloride in a basic aqueous medium.[1] This method is analogous to the Schotten-Baumann reaction for the synthesis of amides and sulfonamides.
Experimental Protocol:
-
Dissolution of L-Tryptophan: In a large, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve L-tryptophan in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate solution). The base is required to deprotonate the amino group of tryptophan, making it nucleophilic.
-
Preparation of Acylating Agent: In a separate container, dissolve p-nitrobenzenesulfonyl chloride in a suitable water-miscible organic solvent (e.g., acetone or THF). This is done to facilitate a controlled addition and to manage the exothermicity of the reaction.
-
Reaction: Cool the L-tryptophan solution to 0-5°C using a circulating chiller. Slowly add the p-nitrobenzenesulfonyl chloride solution to the cooled tryptophan solution via the addition funnel over a period of 1-2 hours. Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by the concurrent addition of an aqueous base.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., cold dilute HCl) to a pH of ~2-3. This will protonate the carboxylic acid group and cause the p-NBST product to precipitate out of the solution.
-
Stir the resulting slurry at a low temperature for a period to ensure complete precipitation.
-
Collect the crude product by filtration using a Nutsche filter or a similar large-scale filtration apparatus.
-
Wash the filter cake with cold water to remove inorganic salts and other water-soluble impurities.
-
-
Purification:
-
The crude p-NBST can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to achieve the desired purity for research and drug development applications.
-
Dry the purified product under vacuum at a controlled temperature.
-
Quantitative Data: Reaction Components for p-NBST Synthesis
| Component | Role | Molar Ratio (Typical) |
| L-Tryptophan | Starting material (Nucleophile) | 1.0 |
| p-Nitrobenzenesulfonyl Chloride | Reagent (Electrophile) | 1.0 - 1.2 |
| Base (e.g., NaOH) | Acid scavenger and pH control | 2.0 - 2.2 |
| Acid (e.g., HCl) | For product precipitation during work-up | As needed |
III. Visualizations
Synthesis Workflow for p-NBST
Caption: Overall synthesis workflow for p-NBST.
Logical Flow of Experimental Protocol
References
Troubleshooting & Optimization
Technical Support Center: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole Chemistry
Welcome to the technical support center for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (p-NBST). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (p-NBST)?
A1: this compound, often abbreviated as p-NBST, is primarily used as a powerful condensing agent.[1] Its most prominent application is in oligonucleotide synthesis, where it facilitates efficient coupling reactions to produce high-purity DNA and RNA strands.[1]
Q2: What are the main advantages of using p-NBST as a condensing agent?
A2: The key advantages of p-NBST lie in its ability to drive coupling reactions to completion, often leading to high yields of the desired product. The electron-withdrawing nature of the 4-nitrophenylsulfonyl group makes the triazole an excellent leaving group, thus activating the substrate for nucleophilic attack.
Q3: How should I store and handle p-NBST?
A3: p-NBST is a moisture-sensitive reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Exposure to moisture can lead to hydrolysis and a decrease in reagent activity.
Q4: Is the 1,2,4-triazole ring of p-NBST susceptible to cleavage under typical reaction conditions?
A4: The 1,2,4-triazole ring itself is generally a stable aromatic system.[2][3] It is relatively resistant to hydrolysis, especially under acidic conditions.[2][4] However, the reactivity of p-NBST is centered on the sulfonyl group, which activates the triazole as a leaving group.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product
Low yields in coupling reactions using p-NBST can arise from several factors, including reagent quality, reaction conditions, and the presence of competing side reactions.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Ensure that the p-NBST is of high purity (typically >95%).[5]
-
Perform a quality check on your starting materials to ensure they are dry and free of impurities that could consume the activating agent.
-
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous solvents to prevent hydrolysis of p-NBST.
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor for potential decomposition at elevated temperatures.
-
Stoichiometry: A slight excess of p-NBST may be beneficial to drive the reaction to completion.
-
-
Investigate Potential Side Reactions:
-
Consider the possibility of side reactions involving your specific substrate. For example, substrates with multiple nucleophilic sites may lead to undesired products.
-
Potential Side Reactions & Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Hydrolysis of p-NBST | The sulfonyl-triazole bond is susceptible to cleavage by water, leading to the formation of 4-nitrobenzenesulfonic acid and 1,2,4-triazole. This deactivates the reagent. | Use anhydrous solvents and perform reactions under an inert atmosphere. |
| Reaction with Nucleophilic Impurities | Traces of water, alcohols, or other nucleophilic impurities in the reaction mixture can compete with the intended nucleophile, consuming p-NBST. | Purify all starting materials and solvents prior to use. |
| Substrate Self-Condensation/Polymerization | For substrates with multiple reactive sites, self-condensation or polymerization can be a competing pathway. | Use dilute conditions or a slow addition of the activating agent. |
| Formation of Sulfonamide Byproduct | If the nucleophile is a primary or secondary amine, direct sulfonylation to form a stable sulfonamide can sometimes occur, competing with the desired coupling reaction. | Optimize reaction stoichiometry and temperature to favor the desired coupling. |
Issue 2: Observation of Unexpected Byproducts
The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product.
Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting workflow for identifying and mitigating unexpected byproducts.
Experimental Protocols
Protocol 1: General Procedure for a Coupling Reaction Using p-NBST
This protocol provides a general guideline for a coupling reaction, for example, the formation of an ester from a carboxylic acid and an alcohol.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in the chosen anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
In a separate flask, dissolve this compound (p-NBST) (1.5 eq) in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the p-NBST solution to the solution of the carboxylic acid and alcohol at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Monitoring for Hydrolysis of p-NBST
This protocol can be used to check for the degradation of p-NBST due to moisture.
-
Sample Preparation:
-
Dissolve a small amount of the p-NBST in a suitable deuterated solvent (e.g., acetonitrile-d3) in an NMR tube.
-
Acquire a proton (¹H) NMR spectrum.
-
-
Analysis:
-
Compare the spectrum to a reference spectrum of pure p-NBST.
-
The presence of signals corresponding to 1,2,4-triazole (around 8.0 and 8.6 ppm) and 4-nitrobenzenesulfonic acid would indicate hydrolysis.
-
Hypothesized Reaction Pathway for p-NBST Mediated Esterification
Caption: Hypothesized pathway for ester formation using p-NBST as a condensing agent.
References
Technical Support Center: Purification of p-NBST Mediated Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with para-nitrobenzenesulfonyl (p-NBST, commonly abbreviated as nosyl or Ns) mediated reactions. The focus is on the successful purification of the resulting sulfonamide or sulfonate ester products.
Frequently Asked Questions (FAQs)
Q1: What is p-NBST (p-NsCl) and what are its primary applications?
A1: para-Nitrobenzenesulfonyl chloride (p-NsCl), likely the reagent referred to as p-NBST, is a yellow, crystalline solid used in organic synthesis.[1][2] Its primary applications include the formation of sulfonamides and sulfonate esters. Due to the strong electron-withdrawing nature of the para-nitro group, p-NsCl is highly reactive.[1][2] It is frequently used as a protecting group for primary and secondary amines, as the resulting nosyl-protected amine is stable under various conditions but can be removed selectively.[1]
Q2: What are the most common impurities to expect in a p-NBST mediated reaction mixture?
A2: After the reaction is complete, the crude mixture typically contains the desired product along with several common impurities:
-
Unreacted p-NsCl: Excess reagent that was not consumed.
-
p-Nitrobenzenesulfonic acid: Formed from the hydrolysis of p-NsCl by trace amounts of water.
-
Unreacted starting material: The initial amine or alcohol.
-
Base and its corresponding salt: The base used to scavenge HCl (e.g., triethylamine, pyridine) and its hydrochloride salt (e.g., triethylammonium chloride).
-
Byproducts from side reactions: Such as poly-sulfonated products if the starting material has multiple reactive sites.
Q3: My reaction is complete. What is the first step in the purification process?
A3: The first and most critical step is the reaction "workup," which aims to separate the crude product from the bulk of the impurities.[3][4] This is almost always an aqueous workup involving liquid-liquid extraction.[5] The reaction mixture is typically diluted with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and then washed sequentially with different aqueous solutions to remove water-soluble impurities.[3][4]
Q4: How can I effectively remove unreacted p-NsCl and its hydrolysis byproduct, p-nitrobenzenesulfonic acid?
A4: Both residual p-NsCl and its acidic hydrolysis product can be removed by washing the organic layer with a mild aqueous base.[4] A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically effective. The base will react with the sulfonyl chloride to form the water-soluble sodium p-nitrobenzenesulfonate salt and will neutralize the sulfonic acid, partitioning both into the aqueous layer for easy removal.
Q5: My product is an amine. How do I prevent it from partitioning into the aqueous layer during an acidic wash?
A5: If your product contains a basic functional group like an amine, washing with an acidic solution (e.g., dilute HCl) to remove a basic impurity like pyridine could lead to the protonation of your product, making it water-soluble. If an acidic wash is necessary, you must re-basify the aqueous layer with a base like NaOH or NaHCO₃ to a pH > 8 and then re-extract your product back into an organic solvent. Always check both the organic and aqueous layers by Thin Layer Chromatography (TLC) to ensure you are not discarding your product.
Q6: What are the best general-purpose solvents for recrystallizing a p-nitrobenzenesulfonamide product?
A6: Recrystallization is a powerful technique for purifying solid sulfonamide products.[6] Solvent systems commonly employed include mixtures of an alcohol and water, such as ethanol/water or isopropanol/water.[6] The crude product is dissolved in the minimum amount of the hot alcohol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to promote the formation of pure crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | 1. The product is partially or fully soluble in the aqueous wash solutions. 2. The product degraded due to harsh pH conditions (strong acid/base) during the workup. 3. The product is volatile and was lost during solvent evaporation. | 1. Before discarding any aqueous layers, check them for your product using TLC or LC-MS. If the product is present, perform a back-extraction with an appropriate organic solvent. For acidic or basic products, adjust the pH of the aqueous layer to neutralize the compound and reduce its water solubility before back-extracting. 2. Use milder wash solutions (e.g., saturated NaHCO₃ instead of 1M NaOH). Ensure the product is stable at the pH of the washes. 3. Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid using a high-vacuum line unless the product is known to be non-volatile. |
| Persistent Emulsion During Extraction | 1. The concentration of solutes is too high. 2. Fine particulate matter is stabilizing the emulsion at the interface. 3. The product or impurities have surfactant-like properties. | 1. Dilute the entire mixture with more of the organic solvent and/or water. 2. Filter the entire biphasic mixture through a pad of Celite® to remove solids. 3. Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous phase, which helps to break up emulsions. |
| Product is an Oil That Will Not Crystallize | 1. Residual solvent is trapped in the product. 2. The product is contaminated with impurities that are inhibiting crystallization. 3. The product is inherently a low-melting solid or an oil at ambient temperature. | 1. Ensure all solvent is removed by placing the product under high vacuum for an extended period. 2. Purify the oily product using column chromatography on silica gel to remove impurities. 3. If the product is pure but still an oil, it can be characterized as such. Alternatively, attempt to form a solid derivative or salt for easier handling and characterization. |
| Final Product is Contaminated with a Yellow Color | 1. Unreacted p-NsCl is still present.[1] 2. Other nitro-containing aromatic byproducts are present. | 1. Repeat the wash with aqueous NaHCO₃. If this fails, the impurity may be less reactive. 2. Purify the product by column chromatography or recrystallization. Activated carbon can sometimes be used during recrystallization to remove colored impurities, but should be used cautiously as it can also adsorb the desired product. |
| Difficulty Removing the Nosyl (p-NBST) Protecting Group | 1. The deprotection conditions are not suitable for the substrate. 2. The thiol reagent has been oxidized or is of poor quality. | 1. The most common method for nosyl group removal is treatment with a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., K₂CO₃, DBU) in a polar aprotic solvent like DMF or acetonitrile.[7] Ensure the conditions are appropriate for your specific molecule. 2. Use fresh, high-quality thiol reagent for the deprotection reaction. |
Quantitative Data Summary
Table 1: Common Aqueous Solutions for Reaction Workup
| Aqueous Solution | Concentration | Purpose | Target Impurities |
| Water | N/A | Removes highly polar, water-soluble compounds. | Water-soluble salts, very small polar molecules.[4] |
| Dilute HCl | 0.1 - 1 M | Removes basic impurities. | Excess amine reagents (e.g., pyridine, triethylamine). |
| Sat. NaHCO₃ | Saturated (~1 M) | Removes acidic impurities. | Unreacted p-NsCl, p-nitrobenzenesulfonic acid, excess carboxylic acids.[4] |
| Sat. NaCl (Brine) | Saturated (~5 M) | Breaks emulsions, removes residual water from the organic layer. | Water.[4] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quench and Dilute: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3-5 times the reaction volume).
-
Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (1 x reaction volume). Allow the layers to separate, drain the aqueous layer, and collect the organic layer.
-
Acid Wash (Optional): If a basic reagent (e.g., pyridine) was used in excess, wash the organic layer with 1 M HCl (1 x reaction volume). Caution: If the desired product is basic, it may partition into the acidic aqueous layer.
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (1-2 x reaction volume) to remove acidic impurities. Effervescence (CO₂ gas) may occur; vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution (1 x reaction volume) to help remove dissolved water.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel using a suitable non-polar solvent or solvent system (e.g., hexanes or hexanes/ethyl acetate).
-
Load the Sample: Dissolve the crude product obtained from the workup in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes/ethyl acetate) to elute the compounds from the column.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A typical experimental workflow from crude reaction mixture to pure product.
Caption: A decision tree for troubleshooting the causes of low product yield.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
improving yield in reactions with 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
Welcome to the technical support center for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound, sometimes abbreviated as p-NBST, is primarily utilized as a potent condensing and sulfonating agent in organic synthesis.[1] Its most prominent applications are in oligonucleotide synthesis, where it facilitates efficient coupling reactions to produce high-purity DNA and RNA strands.[1] It also serves as a key intermediate and building block in the pharmaceutical and agrochemical industries for creating complex molecules and active pharmaceutical ingredients (APIs).[1]
Q2: What are the structural features of 1,2,4-triazoles that are relevant to their reactivity?
A2: 1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their aromaticity contributes to their stability.[2] In substituted 1,2,4-triazoles, tautomerism is possible, which can influence their reactivity and spectroscopic properties.[2][3] The presence of the electron-withdrawing (4-nitrophenyl)sulfonyl group significantly activates the triazole ring, making it an excellent leaving group in nucleophilic substitution reactions.
Q3: Are there stability concerns I should be aware of when working with this reagent?
A3: While 1,2,4-triazoles are generally stable aromatic compounds, the sulfonyl-triazole linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[2][3] It is recommended to use anhydrous solvents and reagents when possible and to conduct reactions under an inert atmosphere if sensitivity to moisture or air is a concern, particularly if metal catalysts are involved.[4][5]
Troubleshooting Guide: Low Reaction Yields
Low yields are a common challenge and can stem from incomplete reactions, the formation of side products, or loss of product during workup and purification.[4] This guide addresses specific issues you may encounter.
Q4: My reaction is not proceeding to completion. What are the potential causes and how can I resolve this?
A4: Incomplete conversion is a frequent cause of low yields. Several factors could be responsible:
-
Improper Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely.
-
Solution: Double-check the stoichiometry of all reactants. It may be beneficial to use a slight excess (1.1-1.2 equivalents) of the nucleophile or the coupling partner.
-
-
Insufficient Reaction Temperature: The activation energy for the reaction may not be met.
-
Solution: Monitor the reaction temperature closely. Consider a systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sluggish reactions, microwave-assisted synthesis can sometimes dramatically increase rates and yields.[4][5][6]
-
-
Purity of Starting Materials: Impurities, particularly water, can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry. If necessary, distill solvents and recrystallize solid starting materials before use.[4]
-
-
Inert Atmosphere: Some reactions, especially those involving catalysts, are sensitive to oxygen and moisture.
-
Solution: If applicable, run the reaction under an inert atmosphere of nitrogen or argon to prevent degradation of reagents or catalysts.[4]
-
Q5: I'm observing significant byproduct formation. What are the common side products and how can I minimize them?
A5: The formation of byproducts directly consumes starting materials and complicates purification, leading to lower isolated yields.
-
Formation of Isomeric Products: Depending on the synthetic route, particularly in reactions like the Einhorn-Brunner reaction for 1,2,4-triazoles, regioisomers can form.[4][5]
-
Solution: Modifying the electronic properties of substituents or carefully selecting the catalyst system can sometimes control regioselectivity.[5]
-
-
Hydrolysis of the Reagent: Premature hydrolysis of this compound will form 4-nitrobenzenesulfonic acid and 1H-1,2,4-triazole, preventing the desired reaction.
-
Solution: Use anhydrous solvents and reagents. Avoid prolonged exposure to atmospheric moisture.
-
-
Self-Condensation or Polymerization: Highly reactive starting materials may react with themselves under the reaction conditions.
-
Solution: Consider slow addition of one of the reagents to the reaction mixture to maintain its low concentration and favor the desired intermolecular reaction.
-
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting flowchart for low-yield reactions.
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for reactions involving sulfonyl triazoles can vary significantly. The choice of solvent, base, and temperature are critical parameters that must be optimized for each specific substrate.
Table 1: General Parameters for Reaction Optimization
| Parameter | Options | Considerations | Potential Impact on Yield |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dioxane | Solubility of reactants; reaction mechanism. Polar aprotic solvents like DMF or DMSO can be effective for certain copper-catalyzed reactions.[5] | High |
| Temperature | -78 °C to Reflux | Finding a balance between a sufficient reaction rate and minimizing the formation of degradation or side products.[5][7] | High |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Neutralizing acidic byproducts; promoting nucleophilicity. The choice of base is often crucial.[5] | Medium-High |
| Catalyst | Copper Salts (e.g., Cu(OAc)₂, CuCl₂), Lewis Acids | Required for certain reaction types, such as cycloadditions or cross-couplings.[5][6][8] | High (if applicable) |
| Reaction Time | 1 - 24 hours | Must be sufficient for complete conversion but not so long as to cause product degradation. Monitor via TLC.[5] | Medium |
Experimental Protocols
Protocol: General Procedure for Synthesis of a 1-Sulfonyl Triazole
-
Reaction Setup: To a screw-capped reaction tube equipped with a magnetic stirring bar, add the sulfonyl azide (1.0 equiv), the alkyne (1.1 equiv), and the chosen solvent (e.g., H₂O, 0.2 M).
-
Catalyst Addition: Add the copper catalyst, for example, Copper(I) thiophene-2-carboxylate (CuTC) (10 mol %).
-
Reaction Execution: Stir the reaction mixture at room temperature (or the optimized temperature) for the determined reaction time (e.g., 2–18 hours).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1-sulfonyl triazole.
The workflow for such a protocol is visualized below.
Caption: General experimental workflow for synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of p-NBST
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of p-NBST (1-(4-Nitrobenzenesulfonyl)-1H-1,2,4-triazole) under various experimental conditions. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of p-NBST?
A1: p-NBST, or 1-(4-Nitrobenzenesulfonyl)-1H-1,2,4-triazole, is a moderately stable compound. Its stability is influenced by the robust aromatic nature of the 1,2,4-triazole ring and the nitrobenzenesulfonyl group.[1][2][3] However, the highly electrophilic nature of the sulfonyl group makes the molecule susceptible to degradation under certain conditions, particularly in the presence of strong nucleophiles or harsh pH.[4][5]
Q2: How should I store p-NBST?
A2: For long-term storage, p-NBST should be kept in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air. For short-term laboratory use, storing it in a desiccator at room temperature is generally sufficient.
Q3: What is the thermal stability of p-NBST?
Q4: Is p-NBST stable in aqueous solutions?
A4: The 1,2,4-triazole ring is generally resistant to hydrolysis.[1] However, the sulfonyl group can be susceptible to hydrolysis, especially under basic or acidic conditions, although it is generally more stable than sulfonyl chlorides. The rate of hydrolysis will depend on the pH and temperature of the solution.
Q5: What is the stability of p-NBST in common organic solvents?
A5: p-NBST is expected to be stable in common aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM) under anhydrous conditions. Protic solvents, especially nucleophilic ones like alcohols, may slowly react with the sulfonyl group, particularly in the presence of a base.
Troubleshooting Guide
Q1: I am observing a loss of p-NBST activity in my reaction mixture. What could be the cause?
A1: Loss of p-NBST activity is often due to its degradation. Consider the following possibilities:
-
Presence of Nucleophiles: Your reaction mixture may contain nucleophiles (e.g., amines, thiols, hydroxides) that are reacting with the electrophilic sulfonyl group of p-NBST. This is a known reactivity pattern for sulfonyl-triazoles, which are used in reactions where the triazole acts as a leaving group.[9]
-
pH Instability: If your reaction is performed at a high or low pH, this could be accelerating the hydrolysis of the sulfonyl group.
-
Photodegradation: While not extensively documented for this specific molecule, nitroaromatic compounds can be light-sensitive. Ensure your reaction is shielded from direct light.
Q2: My p-NBST solution has changed color. Is it still usable?
A2: A change in color, such as the appearance of a yellow or brown tint, can indicate degradation. Nitroaromatic compounds can form colored byproducts upon decomposition. It is recommended to verify the purity of the solution using an analytical technique like HPLC or TLC before proceeding with your experiment.
Q3: I am seeing an unexpected side product in my reaction. Could it be from the degradation of p-NBST?
A3: Yes, it is possible. If your reaction conditions are conducive to the degradation of p-NBST (e.g., presence of strong nucleophiles), you may form 4-nitrobenzenesulfonic acid or its derivatives as byproducts.
Stability Data Summary
The following table provides an estimated stability profile of p-NBST under various conditions. Please note that this data is illustrative and based on the general chemical properties of its constituent functional groups due to the lack of specific experimental data for this compound.
| Condition | Temperature | Stability | Notes |
| pH | |||
| Acidic (pH < 4) | Room Temperature | Moderate | Potential for slow hydrolysis of the sulfonyl group. |
| Neutral (pH 6-8) | Room Temperature | Good | Generally stable in neutral aqueous buffers for short periods. |
| Basic (pH > 9) | Room Temperature | Low to Moderate | Increased rate of hydrolysis of the sulfonyl group. Susceptible to attack by hydroxide ions. |
| Solvents | |||
| Acetonitrile | Room Temperature | High | Stable under anhydrous conditions. |
| Dichloromethane | Room Temperature | High | Stable under anhydrous conditions. |
| Methanol | Room Temperature | Moderate | Potential for slow solvolysis, especially in the presence of a base. |
| Water | Room Temperature | Moderate | Stability is pH-dependent (see above). |
| Temperature | |||
| 4°C (in solid form) | High | Recommended for long-term storage. | |
| 25°C (in solution) | Condition Dependent | Stability is dependent on pH and solvent. | |
| > 60°C | Low | Risk of thermal decomposition.[6][10] |
Experimental Protocols
Protocol for Assessing p-NBST Stability by HPLC
This protocol provides a general method for determining the stability of p-NBST in a specific buffer or solvent system over time.
-
Preparation of p-NBST Stock Solution:
-
Accurately weigh a sample of p-NBST and dissolve it in a suitable aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the buffer or solvent of interest to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare separate test solutions for each condition you want to evaluate (e.g., different pH values, temperatures).
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each test solution into an HPLC system to determine the initial peak area of p-NBST.
-
Store the test solutions under the desired experimental conditions (e.g., at a specific temperature, protected from light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of each test solution into the HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where p-NBST has a strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of p-NBST remaining at each time point relative to the initial peak area at t=0.
-
Plot the percentage of p-NBST remaining versus time to determine its stability profile under the tested conditions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing formation of 1,3,4-oxadiazole byproducts with p-NBST
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles
Important Note: Our initial search for the reagent "p-NBST" in the context of 1,3,4-oxadiazole synthesis did not yield any specific information. This may be a highly specialized, proprietary, or abbreviated name for a reagent not commonly cited in available literature. The following technical support guide focuses on the general principles and common methodologies for preventing byproduct formation during the synthesis of 1,3,4-oxadiazoles, a widely studied class of heterocyclic compounds.[1][2][3] This information is intended to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered in these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most prevalent precursors are N,N'-diacylhydrazines or N-acylhydrazones. N,N'-diacylhydrazines can be cyclized through dehydration, while N-acylhydrazones undergo oxidative cyclization to form the 1,3,4-oxadiazole ring.[3][4]
Q2: Which reagents are typically used for the cyclization step, and how do they influence byproduct formation?
A2: A variety of dehydrating and oxidizing agents are used. The choice of reagent is critical and can significantly impact yield and purity.
-
Dehydrating Agents for Diacylhydrazines: Strong acids and halogenating agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triflic anhydride are commonly used.[4] The harsh conditions associated with some of these reagents can sometimes lead to degradation or side reactions, forming byproducts.
-
Oxidizing Agents for Acylhydrazones: Reagents such as iodine (I₂), mercuric oxide (HgO), and potassium permanganate (KMnO₄) are used for oxidative cyclization.[1][3] The reaction conditions for these methods must be carefully controlled to prevent over-oxidation or other side reactions.
Q3: What are the common byproducts observed in 1,3,4-oxadiazole synthesis?
A3: Common impurities include unreacted starting materials (acylhydrazides or hydrazones), partially cyclized intermediates, and products from side reactions. For instance, harsh acidic conditions might lead to the hydrolysis of sensitive functional groups on the starting material. In oxidative cyclizations, byproducts can arise from alternative oxidation pathways.
Q4: How does reaction temperature affect the formation of byproducts?
A4: Temperature is a critical parameter. Insufficient temperature can lead to incomplete reactions, leaving significant amounts of starting material. Conversely, excessively high temperatures can promote side reactions and decomposition of both starting materials and the desired product, leading to a complex mixture of byproducts and lower yields. Optimal temperature must be determined empirically for each specific reaction.
Q5: How can I effectively monitor the reaction to minimize byproduct formation?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. By comparing the reaction mixture to spots of the starting material(s) and, if available, the pure product, you can determine the optimal time to stop the reaction. This prevents the formation of byproducts due to prolonged reaction times or excessive heating.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 1,3,4-oxadiazoles.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of 1,3,4-Oxadiazole | Ineffective cyclodehydrating/oxidizing agent. | Verify the purity and activity of the reagent. Consider using an alternative agent (e.g., switch from POCl₃ to SOCl₂ or a Burgess reagent).[3] |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments while monitoring via TLC. | |
| Insufficient reaction time. | Prolong the reaction time, checking for reaction completion every 1-2 hours using TLC. | |
| Presence of moisture (for dehydration reactions). | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Multiple Byproducts Observed on TLC | Reaction temperature is too high. | Lower the reaction temperature. A temperature screening is recommended to find the optimal balance between reaction rate and selectivity. |
| Incorrect stoichiometry. | Carefully check the molar ratios of the reactants and the cyclizing agent. An excess of the cyclizing agent can sometimes lead to side reactions. | |
| Reagent added too quickly. | For highly exothermic reactions, add the cyclizing/oxidizing agent dropwise or in portions, with efficient stirring and cooling if necessary. | |
| Reaction Stalls / Incomplete Conversion | Deactivation of the cyclizing agent. | Ensure the reagent is fresh and properly stored. For moisture-sensitive reagents like POCl₃, use a freshly opened bottle or distill before use. |
| Poor solubility of starting materials. | Choose a solvent in which the starting materials are more soluble at the reaction temperature. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low-yield 1,3,4-oxadiazole synthesis.
Experimental Protocols
Protocol 1: Cyclodehydration of N,N'-Diacylhydrazine using POCl₃
This protocol is a general guideline for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diacylhydrazine precursors.
-
Preparation: Ensure all glassware is thoroughly oven-dried before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N,N'-diacylhydrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. The addition should be done in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C) and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system), checking for the disappearance of the starting material.
-
Workup: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Reaction Pathway
Caption: General pathway for 1,3,4-oxadiazole synthesis via cyclodehydration.
Quantitative Data Summary
The table below summarizes typical conditions for various cyclodehydrating agents. Optimal conditions can vary based on the specific substrate.
| Cyclodehydrating Agent | Typical Molar Ratio (Agent:Substrate) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| POCl₃ | 3:1 to 5:1 | Neat or Toluene | 80 - 110 | 2 - 6 | Common and effective, but workup requires care.[4] |
| SOCl₂ | 2:1 to 4:1 | Neat or Dioxane | 70 - 100 | 3 - 8 | Similar to POCl₃; generates SO₂ gas. |
| PPA | - | PPA as solvent | 100 - 160 | 1 - 4 | High temperatures may not be suitable for sensitive substrates. |
| (CF₃SO₂)₂O | 1.1:1 to 1.5:1 | Dichloromethane | 0 - 25 | 1 - 3 | Milder conditions, but reagent is expensive.[4] |
| I₂ / K₂CO₃ / H₂O₂ | Catalytic I₂ | DMSO | 60 - 70 | 10 - 12 | For oxidative cyclization of acylhydrazones.[5] |
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
Technical Support Center: Managing Isomeric Mixtures in 1,2,4-Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing isomeric mixtures in 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-triazoles that can produce isomeric mixtures?
A1: Two of the most common methods are the Einhorn-Brunner reaction and the Pellizzari reaction.[1] The Einhorn-Brunner reaction involves the condensation of imides with alkyl hydrazines, while the Pellizzari reaction condenses an amide with a hydrazide. Both can lead to mixtures of regioisomers, especially when using unsymmetrical starting materials.
Q2: Why do these reactions form isomeric mixtures?
A2: In the Einhorn-Brunner reaction with an unsymmetrical imide, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different isomeric triazole products.[1] Similarly, the Pellizzari reaction, which involves the reaction of an amide and a hydrazide, is generally not regioselective and can also yield a mixture of isomers, particularly if the acyl groups on the amide and hydrazide are different.
Q3: What factors influence the regioselectivity in the Einhorn-Brunner reaction?
A3: The regioselectivity of the Einhorn-Brunner reaction is primarily influenced by the electronic properties of the R groups on the imide. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon. Therefore, the R group that is more electron-withdrawing will direct the substitution pattern.[1]
Q4: Are there more regioselective methods for synthesizing 1,2,4-triazoles?
A4: Yes, modern synthetic methods often offer better control over regioselectivity. These can include copper-catalyzed reactions of amidines or nitriles and [3+2] cycloaddition reactions.[2][3] For instance, catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts can selectively produce 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the catalyst used (e.g., Ag(I) vs. Cu(II)).[4]
Q5: What are the common techniques for separating 1,2,4-triazole isomers?
A5: The most common techniques for separating 1,2,4-triazole isomers are chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), and recrystallization.[5][6][7][8][9] HPLC, particularly with a chiral stationary phase for enantiomers, is a powerful tool for both analytical and preparative separations.[5][6][7][10] Recrystallization is a cost-effective method for purifying solid compounds and can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system.[8][9]
Q6: How can I characterize the different isomers to confirm their structure?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between 1,2,4-triazole isomers.[11][12][13] Specifically, 1H-15N HMBC experiments can be very effective for unambiguously differentiating between certain regioisomers.[13] Other spectroscopic methods like FT-IR and mass spectrometry, along with elemental analysis, are also used to confirm the structures of the synthesized compounds.[12][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity in Einhorn-Brunner synthesis, resulting in a ~1:1 isomeric mixture. | The electronic difference between the two R groups on the imide is not significant enough to direct the nucleophilic attack of the hydrazine to one carbonyl group over the other. | - Modify the imide: Redesign the imide to have one strongly electron-withdrawing group and one electron-donating group to enhance the electrophilicity of one carbonyl carbon. - Change the reaction conditions: While less impactful than substrate modification, exploring different acid catalysts or solvents might offer a slight improvement in selectivity. - Consider an alternative synthesis: If high regioselectivity is crucial, switch to a more regioselective synthetic route, such as a catalyst-controlled cycloaddition.[4] |
| Low yield in Pellizzari reaction. | The Pellizzari reaction often requires high temperatures and long reaction times, which can lead to product degradation or side reactions. | - Microwave-assisted synthesis: Employing microwave irradiation can significantly shorten reaction times and often improves yields. - Optimize temperature and time: Systematically vary the reaction temperature and time to find the optimal conditions that favor product formation over decomposition. |
| Difficulty in separating isomeric products by column chromatography. | The isomers have very similar polarities, leading to poor separation on standard silica or alumina columns. | - Optimize the mobile phase: Experiment with different solvent systems and gradients to improve resolution. - Use High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation capabilities compared to standard column chromatography.[5][7] Consider using a C18 reversed-phase column as a starting point.[15] For enantiomeric mixtures, a chiral stationary phase is necessary.[6][10] |
| Isomers co-crystallize, preventing separation by recrystallization. | The isomers have similar crystal lattice energies and solubilities in the chosen solvent. | - Solvent screening: Test a wide range of solvents with different polarities to find one in which the solubilities of the two isomers are significantly different. - Utilize a two-solvent system (antisolvent crystallization): Dissolve the mixture in a good solvent and then slowly add a miscible "antisolvent" in which the desired isomer is less soluble to induce selective crystallization.[9] - Seeding: If a small amount of the pure desired isomer is available, use it as a seed crystal in a supersaturated solution to encourage the crystallization of that specific isomer.[16] |
| Ambiguous NMR spectra making isomer identification difficult. | Overlapping signals or complex coupling patterns in 1H NMR can make definitive structural assignment challenging. | - Use advanced NMR techniques: Employ 2D NMR techniques such as COSY, HSQC, and HMBC to elucidate the connectivity of the molecule. For differentiating regioisomers, 1H-15N HMBC can be particularly informative.[13] - Synthesize authentic standards: If possible, synthesize an authentic sample of one of the expected isomers through a regioselective route to compare its NMR spectrum with that of the mixture. |
Experimental Protocols
Protocol 1: General Procedure for the Einhorn-Brunner Reaction
This protocol describes a general procedure for the synthesis of a 1,2,4-triazole via the Einhorn-Brunner reaction, which may result in an isomeric mixture if an unsymmetrical imide is used.
Materials:
-
Unsymmetrical Imide (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the imide (1.0 eq) in glacial acetic acid.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Analyze the crude product by ¹H NMR or HPLC to determine the isomeric ratio.
-
Purify the isomers by column chromatography or recrystallization.
Protocol 2: General Procedure for the Pellizzari Reaction
This protocol provides a general method for the synthesis of a 1,2,4-triazole using the Pellizzari reaction. Using an amide and a hydrazide with different acyl groups will likely produce a mixture of isomers.
Materials:
-
Amide (1.0 eq)
-
Acylhydrazide (1.0 eq)
-
High-boiling solvent (e.g., nitrobenzene) or perform neat
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ethanol for trituration/recrystallization
-
Filtration apparatus
Procedure:
-
Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask. If using a solvent, add it to the flask.
-
Heat the reaction mixture to a high temperature (typically 220-250°C) under a nitrogen atmosphere.[15]
-
Maintain the temperature and stir for 2-4 hours.[15]
-
Allow the reaction to cool to room temperature.
-
If the reaction was performed neat, triturate the resulting solid with ethanol to remove impurities.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[15]
-
Characterize the product and determine the isomeric ratio using NMR and/or HPLC.
Visualizations
Caption: Formation of isomeric 1,2,4-triazoles via the Einhorn-Brunner reaction.
Caption: Troubleshooting workflow for managing isomeric mixtures.
Caption: Experimental workflow for isomer separation and characterization.
References
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. jocpr.com [jocpr.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perlego.com [perlego.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 13. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimization of p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST) Synthesis
Welcome to the technical support center for the synthesis and optimization of p-nitrobenzenesulfonyl-L-tryptophan (p-NBST). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges you may encounter during the synthesis of p-NBST, focusing on the critical parameters of reaction time and temperature.
Q1: What is the general reaction for synthesizing p-NBST?
The synthesis of p-NBST, a tryptophan-derived sulfonamide, is typically achieved through the reaction of L-tryptophan with 4-nitrobenzenesulfonyl chloride in a basic aqueous medium.[1] The primary amine of the L-tryptophan acts as a nucleophile, attacking the sulfonyl chloride and displacing the chloride to form the sulfonamide bond.
Q2: My final p-NBST yield is consistently low. How can I troubleshoot this using reaction time and temperature?
A low yield is a common issue that can often be resolved by systematically adjusting the reaction time and temperature. The goal is to find a balance where the reaction proceeds to completion without significant degradation of the reactants or product.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have had enough time or energy to reach completion.
-
Solution: Gradually increase the reaction time in increments (e.g., 2-hour intervals) and monitor the consumption of starting materials using an appropriate analytical method like Thin Layer Chromatography (TLC) or LC-MS. If extending the time at the current temperature does not improve the yield, a modest increase in temperature may be necessary.
-
-
Product or Reactant Degradation: Higher temperatures or excessively long reaction times can lead to the decomposition of L-tryptophan or the p-NBST product, reducing the overall yield.
-
Solution: If you suspect degradation (e.g., observing multiple unidentified spots on a TLC plate), try reducing the reaction temperature. While this may require a longer reaction time, it can preserve the integrity of the final product.[2] Running the reaction at a lower temperature overnight is a common strategy.
-
Q3: I'm observing significant impurities in my final product. How can I adjust the time and temperature to improve purity?
Impurity formation is often linked to side reactions that become more prevalent at higher temperatures.
Possible Causes & Solutions:
-
Side Reactions: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of byproducts.
-
Solution: Lowering the reaction temperature is the most effective strategy to minimize temperature-dependent side reactions. This may increase the required reaction time, but often results in a cleaner reaction profile and higher purity.
-
-
Over-reaction: In some cases, prolonged reaction times can lead to further reactions of the desired product.
-
Solution: Monitor the reaction closely. Once the starting material is consumed and the product is formed (as determined by TLC or LC-MS), proceed with the work-up immediately to prevent potential degradation or subsequent reactions.
-
Q4: How can I systematically determine the optimal reaction time and temperature for my specific laboratory setup?
A systematic approach is crucial for effective optimization. The "One-Factor-at-a-Time" (OFAT) method is a straightforward strategy.[2] First, optimize one parameter (e.g., temperature) while keeping the other (time) constant. Then, using the optimal value for the first parameter, optimize the second.
Data Presentation: Illustrative Optimization Data
The following tables present hypothetical data to illustrate the outcomes of an optimization experiment. These tables demonstrate how systematically varying temperature and reaction time can affect the yield and purity of p-NBST.
Table 1: Optimization of Reaction Temperature (at a constant reaction time of 6 hours)
| Temperature (°C) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 25 (Room Temp) | 65 | 98 | Reaction is slow; significant starting material remains. |
| 40 | 82 | 97 | Good conversion rate with high purity. |
| 60 | 91 | 90 | Higher yield but noticeable increase in impurities. |
| 80 | 85 | 75 | Significant byproduct formation and potential degradation. |
Table 2: Optimization of Reaction Time (at the optimal temperature of 40°C)
| Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 2 | 55 | 99 | Incomplete reaction. |
| 4 | 78 | 98 | Near-complete reaction. |
| 6 | 83 | 97 | Optimal yield and purity achieved. |
| 8 | 84 | 95 | No significant yield increase; slight decrease in purity. |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical processes involved in the synthesis and optimization of p-NBST.
Caption: General workflow for the synthesis of p-NBST.
Caption: Troubleshooting logic for p-NBST synthesis issues.
Caption: One-Factor-at-a-Time (OFAT) optimization strategy.
Experimental Protocols
Protocol 1: General Synthesis of p-NBST
This protocol provides a baseline procedure for the synthesis of p-NBST. Optimization should be performed by systematically varying the temperature and time in Step 4.
Materials:
-
L-tryptophan
-
4-nitrobenzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetone or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tryptophan and sodium carbonate in a mixture of water and a suitable organic solvent like acetone.
-
Cooling: Cool the solution to 0-5°C using an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.
-
Reagent Addition: Dissolve the 4-nitrobenzenesulfonyl chloride in a minimal amount of acetone or THF and add it dropwise to the cooled L-tryptophan solution over 20-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to the desired temperature (e.g., room temperature or 40°C). Let the reaction stir for a set amount of time (e.g., 6 hours).
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting materials via TLC.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify it slowly with 1M HCl until the pH is approximately 2-3. The p-NBST product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Protocol 2: Systematic Optimization of Reaction Conditions
This protocol outlines a method for optimizing reaction temperature and time using the OFAT approach.
Part A: Temperature Optimization
-
Set up four identical reactions following Steps 1-3 of the General Synthesis Protocol.
-
For Step 4, place each flask in a controlled temperature bath set to a different temperature (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Allow all four reactions to proceed for the same fixed duration (e.g., 6 hours).
-
After 6 hours, proceed with Steps 6-8 for each reaction.
-
Analyze the yield and purity of the product from each reaction to determine the optimal temperature.
Part B: Time Optimization
-
Using the optimal temperature determined in Part A, set up four identical reactions following Steps 1-3 of the General Synthesis Protocol.
-
For Step 4, maintain all reactions at this optimal temperature.
-
Stop each reaction at a different time point (e.g., 2 hours, 4 hours, 6 hours, and 8 hours) by proceeding immediately to the work-up (Step 6).
-
After work-up, isolation, and drying, analyze the yield and purity of the product from each reaction to determine the optimal reaction time.
References
Technical Support Center: Solvent Effects in Reactions of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
Welcome to the technical support center for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize reactions involving this powerful sulfonating and condensing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
This compound is primarily used as a highly efficient activating agent. It facilitates the formation of sulfonamides, sulfonate esters, and other related compounds by acting as a sulfonyl group donor. The 1,2,4-triazole moiety is an excellent leaving group, which makes the sulfur atom highly susceptible to nucleophilic attack.
Q2: How does the choice of solvent impact my reaction with this compound?
The solvent plays a critical role in these reactions and can significantly affect reaction rates and yields. The choice of solvent can influence:
-
Solubility: Ensuring that this compound and your nucleophile are sufficiently soluble is crucial for a homogeneous reaction mixture and optimal reaction rates.
-
Nucleophilicity: The solvent can either enhance or suppress the reactivity of your nucleophile. Polar aprotic solvents, for example, can enhance the reactivity of anionic nucleophiles.
-
Reaction Mechanism: The polarity of the solvent can influence the stability of charged intermediates and transition states, potentially affecting the reaction pathway. For reactions with this substrate, which typically proceed via a nucleophilic substitution at the sulfur atom, solvent choice is key to stabilizing the transition state.[1]
Q3: Which type of solvent is generally recommended for reactions with this compound?
For nucleophilic substitution reactions using this compound, polar aprotic solvents are often the preferred choice. Solvents such as acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are excellent options. These solvents can effectively dissolve the reactants while minimally solvating the nucleophile, thus preserving its high reactivity.
Q4: Can I use polar protic solvents for my reaction?
Polar protic solvents like water, ethanol, or methanol can be used, but they may be less effective for several reasons. These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity. This can lead to slower reaction rates. However, if your nucleophile is only soluble in protic solvents, they may be necessary, but optimization of reaction conditions will be critical.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Poor solubility of reactants.2. Low reactivity of the nucleophile.3. Inappropriate solvent choice. | 1. Switch to a more polar solvent like DMF or DMSO to improve solubility.2. If using an anionic nucleophile, switch from a protic to a polar aprotic solvent (e.g., from ethanol to acetonitrile) to enhance nucleophilicity.3. Consider gentle heating to increase the reaction rate, but monitor for decomposition. |
| Slow Reaction Rate | 1. Nucleophile is being deactivated by a protic solvent.2. The reaction has a high activation energy barrier. | 1. Change to a polar aprotic solvent to "free" the nucleophile.2. Increase the reaction temperature. If the reaction is still slow, consider a more polar aprotic solvent like DMSO, which can better stabilize charged transition states. |
| Formation of Side Products | 1. Decomposition of the starting material or product at elevated temperatures.2. The solvent is participating in the reaction (e.g., hydrolysis in the presence of water).3. The nucleophile is reacting with the solvent. | 1. Run the reaction at a lower temperature for a longer period.2. Use anhydrous (dry) solvents to prevent hydrolysis or other water-mediated side reactions.3. Ensure your chosen solvent is inert under the reaction conditions. |
Data Presentation: Theoretical Solvent Effects
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield | Notes |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Good to Excellent | Good general-purpose solvent. |
| DMF | Polar Aprotic | 36.7 | Fast | Excellent | High polarity, excellent solvating power. |
| DMSO | Polar Aprotic | 46.7 | Very Fast | Excellent | Highest polarity, may be difficult to remove. |
| THF | Polar Aprotic | 7.6 | Moderate to Slow | Good | Lower polarity, good for less polar reactants. |
| Dichloromethane | Non-polar | 9.1 | Slow | Fair to Good | Use if reactants are sensitive to polar solvents. |
| Ethanol | Polar Protic | 24.5 | Slow | Poor to Fair | May deactivate the nucleophile. |
| Water | Polar Protic | 80.1 | Very Slow | Poor | Risk of hydrolysis of the starting material. |
This table is for illustrative purposes to demonstrate general principles of solvent effects on this type of reaction.
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol
This protocol describes a general procedure for the reaction of an alcohol with this compound to form a sulfonate ester.
Materials:
-
This compound (1.2 equivalents)
-
Alcohol (1.0 equivalent)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or THF)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the non-nucleophilic base (1.5 eq) in the chosen anhydrous solvent.
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirred solution of the alcohol and base over 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Catalyst Selection for p-NBST Mediated Couplings
Welcome to the technical support center for p-nitrophenylsulfone-tetrazine (p-NBST) mediated couplings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and answer frequently asked questions related to this powerful bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for p-NBST mediated couplings?
No, in most applications, a catalyst is not required for p-NBST mediated couplings.[1][2] This reaction, a type of inverse electron demand Diels-Alder (IEDDA) reaction, is known for its rapid kinetics and high efficiency without the need for a catalyst.[1][2][3] The p-nitrophenylsulfone group is a strong electron-withdrawing group, which significantly accelerates the reaction rate between the tetrazine and a dienophile (such as a strained alkene or alkyne).[4][5] The catalyst-free nature of this reaction is a major advantage in biological applications as it avoids potential cytotoxicity associated with metal catalysts.[2]
Q2: What is the role of the p-nitrophenylsulfone group on the tetrazine?
The p-nitrophenylsulfone group is an electron-withdrawing group (EWG). In the context of the inverse electron demand Diels-Alder reaction, EWGs on the tetrazine (the diene) lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This reduction in the LUMO energy decreases the energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO), leading to a faster reaction rate.[4] Therefore, p-NBST is expected to be a highly reactive tetrazine derivative.
Q3: What factors can affect the yield of my p-NBST coupling reaction?
Several factors can influence the yield of your coupling reaction. These include:
-
Reactant Integrity: The stability of the p-NBST reagent is crucial. Tetrazines with strong electron-withdrawing groups can be less stable.[6][7]
-
Reaction Conditions: Stoichiometry, solvent, temperature, and pH can all impact the reaction efficiency.
-
Steric Hindrance: Bulky chemical groups near the reactive sites on either the p-NBST or the dienophile can hinder the reaction.
Q4: How does the choice of dienophile affect the reaction with p-NBST?
The reactivity of the dienophile is critical. Strained alkenes and alkynes, such as trans-cyclooctene (TCO) and bicyclononyne (BCN), are highly reactive partners for tetrazines due to their ring strain. Electron-donating groups on the dienophile can further increase the reaction rate by raising the energy of its HOMO.[4]
Troubleshooting Guides
Low or No Product Yield
Low or no yield is a common issue in bioconjugation reactions. The following table outlines potential causes and recommended solutions for p-NBST mediated couplings.
| Potential Cause | Recommended Solution | Relevant Considerations |
| Degradation of p-NBST Reagent | Use freshly prepared p-NBST solutions. Store the solid reagent under inert gas, protected from light and moisture. Monitor the characteristic pink/red color of the tetrazine solution; a colorless solution indicates degradation. | Tetrazines with strong electron-withdrawing groups can be susceptible to degradation, especially in aqueous media and in the presence of nucleophiles.[6][7] |
| Suboptimal Stoichiometry | Empirically optimize the molar ratio of p-NBST to the dienophile. A slight excess (1.2 to 2-fold) of one reactant can often drive the reaction to completion. | The optimal ratio may depend on the specific reactants and their concentrations. |
| Poor Solvent Selection | Ensure both reactants are fully soluble in the chosen solvent. Polar protic solvents like water and methanol can sometimes accelerate the reaction. For biomolecules, aqueous buffers like PBS are common. | The solvent can influence reaction kinetics.[1] |
| Inappropriate Reaction Temperature | Most tetrazine ligations proceed efficiently at room temperature (20-25°C) or 37°C. If the reaction is slow, gentle heating (e.g., up to 50°C) may increase the rate, but be mindful of the thermal stability of your biomolecules. | Higher temperatures can also accelerate the degradation of sensitive reactants. |
| Incorrect pH | Maintain a pH between 6 and 9 for the reaction. Highly acidic or basic conditions can lead to the degradation of the tetrazine. | For reactions involving NHS-ester functionalization steps prior to the tetrazine ligation, a pH of 7.2-8.5 is recommended for the NHS-ester reaction. |
| Steric Hindrance | If possible, design reactants with linkers or spacers to increase the distance between bulky groups and the reactive moieties. | Computational modeling can sometimes predict sterically hindered sites on proteins. |
Experimental Workflow for a Typical p-NBST Mediated Protein-Protein Conjugation
The following diagram illustrates a general workflow for conjugating two proteins using p-NBST and a dienophile.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Reactions Involving 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for chemical reactions utilizing 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, a potent condensing agent primarily employed in oligonucleotide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis
Q: My oligonucleotide synthesis is showing low coupling efficiency after using this compound as the coupling agent. What are the likely causes and how can I improve the yield?
A: Low coupling efficiency is a frequent challenge in solid-phase synthesis. Several factors related to the reagents, reaction conditions, and the solid support can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (ACN) and the phosphoramidite solutions, are strictly anhydrous. Moisture can hydrolyze the phosphoramidite and deactivate the coupling agent. |
| Degraded Coupling Agent | This compound can be sensitive to moisture. Use a fresh batch of the reagent or ensure it has been stored under anhydrous conditions. |
| Suboptimal Activator Concentration | The concentration of the activator, often used in conjunction with the coupling agent, is critical. Ensure the correct stoichiometry is being used as per your established protocol. |
| Steric Hindrance | For sterically demanding phosphoramidites, consider extending the coupling time to ensure the reaction goes to completion. |
| Solid Support Pore Blockage | As the oligonucleotide chain grows, the pores of the solid support can become blocked, hindering reagent access. For long oligonucleotides, consider using a support with a larger pore size. |
Issue 2: Presence of Impurities After Work-up
Q: After my reaction and initial purification, I am observing persistent impurities in my product. What are the common byproducts and how can I effectively remove them?
A: The primary byproducts from the use of this compound are 4-nitrobenzenesulfonic acid and 1,2,4-triazole. In the context of oligonucleotide synthesis, incomplete capping can also lead to failure sequences (n-1, n-2, etc.).
Byproduct Removal Strategies:
| Byproduct | Properties | Recommended Removal Method |
| 4-Nitrobenzenesulfonic acid | Highly polar and water-soluble. | Can be removed by aqueous extraction. In oligonucleotide synthesis, it is typically washed away during the standard post-synthesis processing and purification steps. |
| 1,2,4-Triazole | Polar and water-soluble. | Similar to the sulfonic acid, it is generally removed during aqueous work-up and subsequent purification steps like desalting or chromatography. |
| Failure Sequences (in oligonucleotide synthesis) | Shorter oligonucleotides resulting from incomplete coupling. | These are typically removed by purification methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). |
Issue 3: Modification of Nucleobases
Q: I have evidence suggesting that my nucleobases, particularly guanosine and uridine, are being modified during the coupling step. Is this a known side reaction with sulfonyl triazole reagents?
A: Yes, arenesulfonyl derivatives of triazoles have been reported to cause modification of guanine and uracil residues in oligonucleotide synthesis.[1] This is a significant side reaction that can lead to the formation of undesired adducts and compromise the integrity of the final oligonucleotide.
Mitigation Strategies:
-
Use of Protecting Groups: Ensure that all exocyclic amino groups of the nucleobases (e.g., N2 of guanine) are adequately protected.
-
Reaction Conditions: Carefully control the reaction time and temperature. Prolonged exposure to the coupling agent can increase the likelihood of side reactions.
-
Alternative Coupling Agents: If nucleobase modification remains a persistent issue, consider using an alternative coupling agent with a different activation mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: It is primarily used as a condensing or coupling agent in chemical synthesis, with a notable application in the phosphoramidite method of solid-phase oligonucleotide synthesis.[1]
Q2: How should this compound be stored?
A2: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
Q3: What are the main byproducts generated when using this reagent?
A3: The main byproducts are 4-nitrobenzenesulfonic acid and 1,2,4-triazole.
Q4: How can I monitor the progress of a coupling reaction using this reagent in real-time?
A4: In solid-phase oligonucleotide synthesis, the most common method for monitoring coupling efficiency is through trityl cation monitoring. The release of the dimethoxytrityl (DMT) group at the beginning of each cycle results in a colored cation whose absorbance can be measured. A consistent and high absorbance indicates successful coupling in the previous cycle.
Q5: Are there any specific safety precautions I should take when working with this reagent?
A5: Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, safety glasses, and a lab coat). Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Small Molecule Reaction
This protocol provides a general guideline for the work-up of a reaction where this compound has been used as a coupling agent for the formation of an amide or ester bond.
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Aqueous Wash: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:
-
A mild aqueous acid (e.g., 1M HCl) to remove any basic impurities.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove some of the 4-nitrobenzenesulfonic acid byproduct.
-
Brine to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel, using an appropriate eluent system to separate the desired product from any remaining byproducts and unreacted starting materials.
Protocol 2: Post-Synthesis Processing of Oligonucleotides
Following solid-phase synthesis using this compound as a coupling agent, the following steps are typically performed:
-
Cleavage from Solid Support and Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups are removed, usually by treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Removal of Byproducts: The cleavage and deprotection solution, which contains the crude oligonucleotide along with byproducts such as 4-nitrobenzenesulfonic acid and 1,2,4-triazole, is typically evaporated to dryness.
-
Desalting: The crude oligonucleotide is redissolved in water and desalted using methods like ethanol precipitation or size-exclusion chromatography to remove the small molecule byproducts.
-
Purification: The desalted oligonucleotide is then purified to isolate the full-length product from failure sequences. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity.
-
Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and is particularly useful for high-purity applications.
-
Visualizations
Caption: Workflow for oligonucleotide synthesis and purification.
Caption: Troubleshooting logic for low coupling efficiency.
References
Validation & Comparative
A Comparative Guide to Phosphoramidite Activators in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Alternatives to Traditional Oligonucleotide Synthesis Activators
The efficiency and fidelity of oligonucleotide synthesis are paramount in research, diagnostics, and the development of therapeutic nucleic acids. At the heart of the prevalent phosphoramidite chemistry lies the crucial activation step, which governs the rate and success of internucleotide bond formation. While 1H-tetrazole has historically been the activator of choice, a range of alternatives have emerged, offering significant advantages in terms of reaction kinetics, stability, and suitability for synthesizing challenging sequences. This guide provides an objective comparison of the performance of key phosphoramidite activators, supported by experimental data, to aid in the selection of the optimal reagent for specific synthesis needs.
Executive Summary of Activator Performance
The selection of an appropriate activator is critical for optimizing coupling efficiency, minimizing synthesis time, and ensuring the high purity of the final oligonucleotide product. The following table summarizes the key performance characteristics of commonly used activators.
| Activator | pKa | Solubility in Acetonitrile | Recommended Concentration | Key Advantages | Primary Applications |
| 1H-Tetrazole | 4.8 | ~0.5 M | 0.45 M | Well-established, cost-effective. | Standard DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | 0.25 M - 0.5 M | More acidic and reactive than 1H-Tetrazole, good for sterically hindered monomers. | RNA synthesis, modified oligonucleotides. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | 0.25 M - 0.3 M | Highly acidic and reactive, allows for shorter coupling times. | RNA synthesis, fast DNA synthesis. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 0.25 M - 1.0 M | Less acidic, reducing side reactions; highly nucleophilic, leading to rapid coupling; very soluble. | Long oligonucleotide synthesis, large-scale synthesis, synthesis of sensitive oligonucleotides. |
In-Depth Performance Comparison
The choice of activator significantly impacts the outcome of oligonucleotide synthesis, particularly for long or modified sequences. Here, we delve into a more detailed comparison of their performance based on key metrics.
Coupling Efficiency and Yield
Higher coupling efficiency per cycle is crucial for obtaining a high yield of the full-length oligonucleotide, especially for longer sequences.
| Activator | Typical Coupling Efficiency | Impact on Yield |
| 1H-Tetrazole | ~98-99% | Standard yields for routine DNA synthesis. |
| ETT | >99% | Improved yields for RNA and modified oligonucleotides compared to 1H-Tetrazole.[1] |
| BTT | >99% | High yields, particularly for RNA synthesis, with reduced coupling times.[2] |
| DCI | >99.5% | Excellent yields, especially for long oligonucleotides, due to high efficiency and reduced side reactions.[2] |
A notable study demonstrated the superiority of DCI in a challenging synthesis of a 34-mer oligoribonucleotide.[2] When using 1M DCI, a 54% yield of the full-length product was achieved, whereas with 0.45M tetrazole, no full-length product was detected.[2]
Purity and Side Reactions
The acidity of the activator can influence the occurrence of side reactions, such as the formation of n+1 species due to premature detritylation of the phosphoramidite monomer.
| Activator | Impact on Purity | Common Side Reactions |
| 1H-Tetrazole | Good purity for standard DNA. | Can cause some n+1 impurities with sensitive monomers. |
| ETT | High purity. | Increased risk of n+1 formation compared to DCI due to higher acidity.[3] |
| BTT | High purity. | Highest risk of n+1 formation among the compared activators due to its strong acidity.[3] |
| DCI | Excellent purity. | Minimizes n+1 impurities due to its lower acidity.[3] |
The less acidic nature of DCI (pKa 5.2) compared to ETT (pKa 4.3) and BTT (pKa 4.1) makes it the preferred choice for synthesizing long oligonucleotides where the cumulative effect of even minor side reactions can significantly impact the purity of the final product.[3]
Coupling Times
Faster coupling times can significantly reduce the overall synthesis time, increasing throughput.
| Activator | Recommended Coupling Time (DNA) | Recommended Coupling Time (RNA) |
| 1H-Tetrazole | 60 - 120 seconds | 10 - 15 minutes |
| ETT | 30 - 60 seconds | 5 - 10 minutes |
| BTT | ~15 - 30 seconds | ~3 minutes[2] |
| DCI | ~15 - 30 seconds | 5 - 8 minutes |
BTT is particularly noteworthy for its ability to dramatically reduce coupling times for RNA synthesis to as little as 3 minutes, compared to the 10-15 minutes often required with 1H-tetrazole.[2] DCI also offers significantly reduced coupling times for DNA synthesis.[4]
Experimental Protocols
The following are generalized protocols for a standard automated oligonucleotide synthesis cycle. Specific timings and reagent volumes may need to be optimized based on the synthesizer, scale, and sequence.
Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Procedure:
-
Deliver the deblocking solution to the synthesis column.
-
Incubate for 60-120 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile.
-
Coupling
-
Phosphoramidite Solution: 0.05 - 0.15 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
Activator Solutions:
-
ETT: 0.25 M in anhydrous acetonitrile.
-
BTT: 0.25 M in anhydrous acetonitrile.
-
DCI: 0.25 M - 0.5 M in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Incubate for the recommended coupling time (see table above).
-
Wash the column with anhydrous acetonitrile.
-
Capping
-
Capping A: Acetic anhydride in THF/pyridine or THF/lutidine.
-
Capping B: 16% N-Methylimidazole (NMI) in THF.
-
Procedure:
-
Deliver a mixture of Capping A and Capping B to the column.
-
Incubate for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Oxidation
-
Reagent: 0.02 - 0.05 M Iodine in THF/pyridine/water.
-
Procedure:
-
Deliver the oxidizing solution to the column.
-
Incubate for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide addition.
Visualizing the Synthesis Workflow and Logic
To better understand the process and the decision-making involved, the following diagrams illustrate the oligonucleotide synthesis cycle and the logical relationships in activator selection.
Conclusion
The choice of phosphoramidite activator is a critical parameter that can be tailored to meet the specific demands of oligonucleotide synthesis. While 1H-tetrazole remains a viable option for routine DNA synthesis, alternatives such as ETT, BTT, and DCI offer significant advantages for more challenging applications. ETT and BTT are highly effective for RNA and modified oligonucleotide synthesis, with BTT providing the benefit of significantly shorter coupling times. For the synthesis of long oligonucleotides or for large-scale production where purity is paramount, the less acidic and highly nucleophilic DCI is the activator of choice, minimizing side reactions and maximizing the yield of the desired full-length product. By carefully considering the factors outlined in this guide, researchers can optimize their oligonucleotide synthesis protocols to achieve higher quality products with greater efficiency.
References
A Comparative Guide to Condensing Agents: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NPST) vs. Other Common Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the efficient formation of amide and ester bonds is paramount, underpinning the synthesis of a vast array of molecules from pharmaceuticals to novel materials. The choice of condensing agent is a critical determinant of reaction success, influencing yield, purity, and the suppression of side reactions. This guide provides a comprehensive comparison of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NPST), a member of the sulfonyl triazole family of reagents, with other widely used classes of condensing agents.
Introduction to Condensing Agents
Condensing agents are substances that facilitate the formation of a chemical bond between two molecules, typically with the formal loss of a water molecule. In the context of this guide, we will focus on their application in the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. The ideal condensing agent should offer high yields, fast reaction times, minimal side reactions (such as racemization in peptide synthesis), and be easily separable from the reaction mixture.
Overview of this compound (NPST)
This compound, also known as p-NBST, is a potent condensing agent.[1] While it has found significant application in specialized areas such as oligonucleotide synthesis, its broader use in general amide and ester formation is less documented in direct comparative studies against more common reagents.[2] Its reactivity stems from the electron-withdrawing nature of the 4-nitrophenylsulfonyl group, which activates the triazole moiety, making it a good leaving group.
Comparison with Other Classes of Condensing Agents
The performance of NPST is best understood in the context of other established condensing agents. These are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
Data Presentation: A Comparative Overview
| Condensing Agent Class | Examples | Typical Yields | Racemization Risk | Byproducts | Key Applications |
| Sulfonyl Triazoles | This compound (NPST) | Good to Excellent | Moderate | 4-Nitrobenzenesulfonic acid, 1H-1,2,4-triazole | Oligonucleotide synthesis, specialized amide/ester synthesis |
| Carbodiimides | DCC, EDC | Good to Excellent | High (mitigated by additives like HOBt) | Insoluble/soluble ureas | General amide and ester synthesis, peptide synthesis |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Low | Phosphine oxides, HOBt/HOAt | Peptide synthesis (especially for difficult couplings), macrolactamization |
| Uronium/Aminium Salts | HATU, HBTU | Excellent | Very Low | Guanidinium/aminium salts, HOBt/HOAt | Peptide synthesis (gold standard), challenging amide bond formations |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for amide bond formation using different classes of condensing agents.
General Protocol for Amide Synthesis using a Condensing Agent
-
Dissolve the carboxylic acid (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF, DCM, or MeCN).
-
Add the amine (1.0-1.2 equiv.).
-
Add the condensing agent (1.0-1.2 equiv.) and, if necessary, a base (e.g., DIPEA, NMM, 1.0-2.0 equiv.) and any additives (e.g., HOBt, 1.0 equiv.).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the byproducts and excess reagents.
-
Purify the crude product by chromatography or recrystallization.
Specific Protocol using this compound (NPST) (Proposed)
Note: This is a proposed protocol based on the general reactivity of sulfonyl triazoles, as specific literature protocols for general amide synthesis are scarce.
-
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in anhydrous acetonitrile (10 mL), add triethylamine (1.5 mmol).
-
Add NPST (1.2 mmol) in one portion.
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol using a Carbodiimide Condensing Agent (EDC/HOBt)
-
Dissolve the carboxylic acid (1.0 mmol) and HOBt (1.0 mmol) in DMF (10 mL).
-
Add the amine (1.1 mmol) and DIPEA (2.0 mmol) to the solution.
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol using a Phosphonium Salt Condensing Agent (PyBOP)
-
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in DMF (10 mL), add DIPEA (2.0 mmol).
-
Add PyBOP (1.1 mmol) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layers sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol using a Uronium/Aminium Salt Condensing Agent (HATU)
-
Dissolve the carboxylic acid (1.0 mmol) in DMF (10 mL).
-
Add HATU (1.1 mmol) and DIPEA (2.0 mmol) and stir for 5 minutes.
-
Add the amine (1.1 mmol) and continue stirring at room temperature for 1-3 hours.
-
Work-up the reaction as described for the PyBOP protocol.
-
Purify the product by column chromatography.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflows
To better illustrate the processes involved, the following diagrams have been generated.
References
Validating Oligonucleotide Synthesis: A Comparative Guide to Phosphoramidite Activators
For Researchers, Scientists, and Drug Development Professionals
The fidelity of oligonucleotide synthesis is paramount in research, diagnostics, and the development of therapeutic nucleic acids. A critical step influencing the final product's quality is the coupling of phosphoramidite monomers to the growing oligonucleotide chain. This step is facilitated by an activator, and the choice of this reagent can significantly impact coupling efficiency, reaction time, and the prevalence of side reactions. While a multitude of activators have been explored, this guide provides an objective comparison of the most commonly employed activators in modern oligonucleotide synthesis: 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI). This guide will delve into their performance, supported by experimental data, to aid researchers in selecting the optimal activator for their specific needs.
Performance Comparison of Common Phosphoramidite Activators
The selection of an appropriate activator is a crucial determinant for the successful synthesis of oligonucleotides. The key differentiating factors among activators are their acidity (pKa) and nucleophilicity, which govern the mechanism and rate of the activation and coupling steps.[1]
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics & Recommendations |
| 1H-tetrazole | 4.8 | ~0.5 M | The historical standard, but its limited solubility can be problematic.[2][3] Its acidity can lead to premature detritylation of the monomer in solution, especially in large-scale synthesis.[2] |
| 5-ethylthio-1H-tetrazole (ETT) | 4.28[1] | ~0.75 M[1][2] | A more acidic and potent activator than 1H-tetrazole, often recommended for general-purpose synthesis and for moderately hindered monomers.[1][2] It offers a balanced profile of reactivity.[1] |
| 5-benzylthio-1H-tetrazole (BTT) | 4.1[4] | ~0.33 M[3] | Considered one of the most potent activators, suitable for overcoming steric hindrance and achieving shorter coupling times, particularly in RNA synthesis.[1][2][4] Its higher acidity, however, increases the risk of side reactions with prolonged coupling times.[5] |
| 4,5-dicyanoimidazole (DCI) | 5.2[1] | ~1.2 M[1][2] | Less acidic but more nucleophilic than tetrazole derivatives.[1] Its lower acidity minimizes the risk of premature detritylation, making it ideal for the synthesis of long oligonucleotides and for larger-scale production where minimizing side reactions is critical.[1][2][5] |
Impact on Synthesis Parameters
The choice of activator directly influences several key parameters of the oligonucleotide synthesis process.
| Parameter | 1H-tetrazole | ETT | BTT | DCI |
| Typical Coupling Time (DNA) | 30 - 60 seconds | 30 - 45 seconds | ~30 seconds | 15 - 30 seconds |
| Typical Coupling Time (RNA) | 10 - 15 minutes[2] | ~6 minutes[3] | ~3 minutes[2] | Slower than BTT, but offers a wider safety margin against side reactions.[1] |
| Coupling Efficiency | >98% | >99% | >99% | >99% |
| Risk of n+1 Impurities | Moderate | Moderate to High | High (with extended coupling)[5] | Low[5] |
| Risk of Depurination | Moderate | Moderate to High | High (with extended coupling)[5] | Low[5] |
Experimental Protocols
The following are generalized protocols for the key steps in the phosphoramidite chemistry cycle on an automated DNA synthesizer. The primary difference when using various activators lies in the composition of the activator solution and the optimized coupling time.
Standard Phosphoramidite Synthesis Cycle
This cycle is repeated for each nucleotide addition.
1. Deblocking (Detritylation)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[6]
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]
-
Procedure:
-
Deliver the deblocking solution to the synthesis column.
-
Allow the reagent to flow through the column for 60-180 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.[6]
-
2. Coupling
-
Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.[6]
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (see table below).
-
-
Procedure:
| Activator | Typical Concentration | Recommended Coupling Time (DNA) |
| 1H-tetrazole | 0.45 M | 30 - 60 seconds |
| ETT | 0.25 M | 30 - 45 seconds |
| BTT | 0.25 M | ~30 seconds |
| DCI | 0.25 M - 1.0 M | 15 - 30 seconds |
3. Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences).[]
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.
-
Capping Reagent B: N-Methylimidazole in THF.[6]
-
-
Procedure:
-
Deliver the capping reagents A and B to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.[6]
-
4. Oxidation
-
Objective: To oxidize the unstable phosphite triester to a stable pentavalent phosphate triester.[6]
-
Reagent: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[6]
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile to prepare for the next cycle.[6]
-
Post-Synthesis Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.[6]
-
Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[6]
-
Procedure:
-
After the final synthesis cycle, treat the solid support with the cleavage and deprotection solution.
-
Incubate at room temperature or an elevated temperature for a specified period, depending on the protecting groups used.
-
Collect the solution containing the deprotected oligonucleotide.[6]
-
Activator Selection Logic
The choice of activator depends on the specific requirements of the synthesis.
Conclusion
The validation of oligonucleotide synthesis is critically dependent on the efficiency of each step in the synthesis cycle, with the coupling step being of utmost importance. While p-NBST is not a commonly referenced activator in the mainstream literature for this purpose, a range of well-characterized activators are available to researchers. The choice between 1H-tetrazole, ETT, BTT, and DCI should be made based on the specific application. For routine DNA synthesis of moderate length, ETT provides a good balance of reactivity and stability. For more demanding syntheses, such as RNA or oligonucleotides with sterically hindered monomers, the higher potency of BTT may be required, albeit with careful consideration of coupling times to minimize side reactions. For the synthesis of long oligonucleotides where the prevention of side reactions like depurination and n+1 impurity formation is critical, the less acidic and highly nucleophilic DCI is the activator of choice. By understanding the properties and performance of these activators, researchers can optimize their oligonucleotide synthesis protocols to achieve high-quality products for their downstream applications.
References
A Comparative Guide to Compounds Synthesized with 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds synthesized using 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (p-NBST) as a coupling reagent, alongside alternative synthetic strategies. We present experimental data, detailed protocols, and visualizations to facilitate informed decisions in your research and development endeavors.
Introduction to this compound (p-NBST)
This compound, also known as p-NBST, is a versatile reagent in organic synthesis. It is primarily utilized as a coupling agent to facilitate the formation of amide and ester bonds, crucial steps in the synthesis of a wide array of organic molecules, including peptides and other biologically active compounds. Its application extends to oligonucleotide synthesis where it serves as a condensing agent.[1]
Comparison of Coupling Reagents for Amide Bond Formation
The synthesis of amides is a fundamental transformation in organic chemistry. While p-NBST is a potent activating agent, a variety of other reagents are commonly employed. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the potential for side reactions such as racemization. Below is a comparison of p-NBST with other widely used coupling reagents.
| Coupling Reagent | Structure | Activating Species | Advantages | Disadvantages |
| p-NBST | This compound | Acyl sulfonate | Efficient activation of carboxylic acids. | Limited comparative data available in literature. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Acyluronium salt | High coupling efficiency, fast reactions.[2] | Can lead to guanidinylation of the N-terminus.[3] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Acyluronium salt | Superior to HBTU in difficult couplings, less racemization.[2] | More expensive than HBTU. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Acylphosphonium salt | High coupling efficiency, particularly for hindered amino acids. | Byproducts can be difficult to remove. |
| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | Inexpensive and widely used. | Forms insoluble dicyclohexylurea (DCU) byproduct, can cause allergic reactions. |
Characterization of a Representative Amide: N-Benzylbenzamide
To illustrate the characterization of a product formed via amide coupling, we present the data for N-benzylbenzamide. While the specific synthesis detailed below does not use p-NBST, the characterization data are representative of what would be expected for a product of a successful amide coupling reaction.
| Characterization Data | N-Benzylbenzamide | Reference |
| Appearance | White solid | [4] |
| Yield | 99% | [4] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.82 (d, J = 7.3 Hz, 2H), 7.52 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.5 Hz, 2H), 7.39 – 7.28 (m, 5H), 6.55 (s, 1H), 4.67 (d, J = 5.7 Hz, 2H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 167.8, 138.2, 134.3, 131.6, 128.7, 128.5, 127.8, 127.5, 127.0 | [4] |
Experimental Protocols
General Protocol for Amide Synthesis using a Coupling Reagent
This protocol provides a general guideline for the synthesis of an amide using a coupling reagent like p-NBST. The specific conditions may require optimization depending on the substrates used.
Synthesis of N-Benzylbenzamide (Representative Protocol using PPh₃/I₂): [4]
-
To a solution of triphenylphosphine (0.82 mmol) and iodine (0.41 mmol) in acetonitrile (2 mL) at 0 °C, benzoic acid (0.41 mmol) was added and the mixture was stirred for 30 minutes.
-
Benzylamine (0.49 mmol) was added, and the stirring was continued for 5 minutes.
-
Triethylamine (0.82 mmol) was then added.
-
The reaction mixture was allowed to warm to room temperature and stirred for an additional 10 minutes.
-
The crude mixture was concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: 10-40% ethyl acetate in hexane) to afford N-benzylbenzamide.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is a cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptides. The general workflow is depicted below.
Antifungal Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Triazoles
Many triazole-containing compounds exhibit potent antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The primary target is the enzyme lanosterol 14α-demethylase (CYP51).
The inhibition of CYP51 by triazoles leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[5][6]
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Comparative Biological Evaluation of Sulfonyl- and Nitrophenyl-Substituted Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of synthesized triazole compounds bearing sulfonyl and nitrophenyl functionalities. The data presented is compiled from various studies to offer an objective overview of their potential as anticancer and antimicrobial agents. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of sulfonyl and nitrophenyl groups to the triazole ring can significantly influence their physicochemical properties and biological efficacy. This guide focuses on the comparative evaluation of such derivatives, providing available quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant biological pathways.
Data Presentation: Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various sulfonyl- and nitrophenyl-substituted triazole derivatives as reported in the literature.
Table 1: Anticancer Activity of Substituted Triazoles
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 16 | T. cruzi | 6 ± 1 | - | - | [1] |
| 25 | Leukemia K-562 | GP = 21.47% | - | - | [2] |
| 25 | Melanoma SK-MEL-5 | GP = 23.91% | - | - | [2] |
| 6b | Leukemia SR | GP = 65.29% | - | - | [2] |
| 15a | Renal Cancer UO-31 | GP = 65.29% | - | - | [2] |
| Vf | MCF-7 | 2.91 | Staurosporine | 3.144 | [3] |
| Vf | MDA-MB-231 | 1.914 | Staurosporine | 4.385 | [3] |
| Vg | MCF-7 | 0.891 | Staurosporine | 3.144 | [3] |
| Vg | MDA-MB-231 | 3.479 | Staurosporine | 4.385 | [3] |
| 19c | MCF-7 | 9-16 | Tamoxifen | 27.9 | [4] |
| 19f | MCF-7 | 9-16 | Tamoxifen | 27.9 | [4] |
| 19h | MCF-7 | 9-16 | Tamoxifen | 27.9 | [4] |
| 19l | MCF-7 | 9-16 | Tamoxifen | 27.9 | [4] |
| 19c | HEP-3B | 4.5-14 | Sorafenib | 3.5 | [4] |
| 19f | HEP-3B | 4.5-14 | Sorafenib | 3.5 | [4] |
| 19h | HEP-3B | 4.5-14 | Sorafenib | 3.5 | [4] |
| 19l | HEP-3B | 4.5-14 | Sorafenib | 3.5 | [4] |
*GP = Growth Percent. A lower GP value indicates higher activity.
Table 2: Antimicrobial Activity of Sulfonyl-Substituted Triazoles
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) | Source |
| Sulfonyl-1,2,3-triazole 1 | S. aureus | >10 mm (at 75 µg) | Streptomycin | Not specified | [5] |
| Various Sulfonyl-1,2,3-triazoles | S. epidermidis | Comparable to standard antibiotics | Not specified | Not specified | [5] |
| Various Sulfonyl-1,2,3-triazoles | K. pneumoniae | Comparable to standard antibiotics | Not specified | Not specified | [5] |
| Various Sulfonyl-1,2,3-triazoles | E. coli | Comparable to standard antibiotics | Not specified | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Screening (NCI60 Cell Line Panel)
The antitumor activity of the synthesized compounds can be evaluated in vitro by the National Cancer Institute (NCI) according to their standard protocol.[6] This protocol involves testing the compounds against a panel of approximately 60 different human cancer cell lines.
-
Cell Line Inoculation: Each cell line is inoculated and pre-incubated for 24–48 hours on a microtiter plate.[6]
-
Compound Addition: The test compounds are added to the plates at a single concentration (e.g., 10⁻⁵ M).[6]
-
Incubation: The plates are incubated for a specified period.
-
Growth Assessment: The effect of the compound on cell growth is determined. The results are often expressed as a growth percentage (GP). A GP of 21.47% for a compound on a specific cell line, for instance, indicates significant growth inhibition.[2]
Antimicrobial Susceptibility Testing (Zone of Inhibition)
The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.
-
Preparation of Bacterial Culture: A standardized inoculum of the test bacterium is prepared and uniformly spread on the surface of an agar plate.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined concentration of the test compound (e.g., 75 µg) is added to each well.[5] A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under suitable conditions for bacterial growth.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[5]
Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that may be targeted by these compounds.
Caption: General workflow for the synthesis and biological evaluation of sulfonyl-1,2,3-triazole derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a synthesized triazole compound.
References
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Efficacy of Peptide Coupling Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. The efficiency of peptide bond formation directly impacts yield, purity, and the overall viability of a synthetic strategy. This guide provides a detailed comparison of the long-standing carbodiimide reagent, N,N'-dicyclohexylcarbodiimide (DCC), with other alternatives. However, a direct comparison with p-NBST could not be conducted as our extensive search yielded no information on a peptide coupling reagent with this designation.
While the identity of p-NBST remains elusive within the current body of scientific literature, a thorough examination of DCC's performance characteristics against other well-established coupling agents can provide valuable insights for optimizing peptide synthesis protocols.
The Enduring Role of DCC in Peptide Synthesis
Introduced in the 1950s, DCC has been a workhorse in peptide chemistry for decades due to its low cost and effectiveness in promoting amide bond formation. Its mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of another amino acid.
Key Performance Aspects of DCC:
-
Cost-Effectiveness: DCC remains one of the most economical coupling reagents available, making it an attractive option for large-scale synthesis.
-
Byproduct Formation: A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most common organic solvents. This insolubility can complicate purification, particularly in solid-phase peptide synthesis (SPPS), where it can precipitate on the resin and hinder subsequent reactions.
-
Racemization: The highly reactive O-acylisourea intermediate is prone to racemization, especially when coupling peptide fragments. To mitigate this, DCC is often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt), which forms a more stable active ester intermediate, thereby reducing the loss of stereochemical integrity.
Comparing DCC with Modern Coupling Reagents
The challenges associated with DCC have spurred the development of a diverse array of alternative coupling reagents, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
Data Presentation: Performance Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Key Disadvantages | Typical Purity | Typical Yield |
| DCC/HOBt | Carbodiimide | Low cost, effective for many standard couplings. | Insoluble DCU byproduct complicates purification, potential for racemization. | Good | Good-Excellent |
| DIC/HOBt | Carbodiimide | Soluble diisopropylurea byproduct simplifies purification. | - | Good | Good-Excellent |
| EDC | Carbodiimide | Water-soluble, allowing for easy removal of byproducts through aqueous extraction. | - | Good | Good-Excellent |
| HBTU/HATU | Uronium/Aminium | High coupling efficiency, rapid reaction times, low racemization. | Higher cost, potential for side reactions (guanidinylation). | Excellent | Excellent |
| PyBOP | Phosphonium Salt | High coupling efficiency, particularly for sterically hindered amino acids, soluble byproducts. | Higher cost, formation of a carcinogenic byproduct (HMPA). | Excellent | Excellent |
Note: Typical purity and yield are dependent on the specific peptide sequence and reaction conditions.
Experimental Protocols
General Protocol for DCC/HOBt Mediated Peptide Coupling (Solution Phase)
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add the amino acid ester hydrochloride (1.0 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same solvent.
-
Add the DCC solution to the reaction mixture dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for HBTU Mediated Peptide Coupling (Solid Phase)
-
Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Proceed to the Fmoc deprotection step for the next coupling cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: DCC Activation and Coupling Pathway
A Comparative Guide to Analytical Methods for Assessing the Purity of p-Nitrobenzyl-S-trityl-L-cysteine (p-NBST) Products
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic compounds is a critical parameter in research and drug development, ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of key analytical techniques for assessing the purity of p-nitrobenzyl-S-trityl-L-cysteine (p-NBST), a protected amino acid derivative. Due to the limited availability of specific experimental data for p-NBST in publicly accessible literature, this guide will utilize data from its close structural analog, S-trityl-L-cysteine (STLC), as a representative example to illustrate the application and data interpretation of each method.
Key Analytical Techniques for Purity Assessment
The primary methods for evaluating the purity of protected amino acids like p-NBST include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the identity and purity of the target compound.
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity (% area), presence of impurities, retention time. | High resolution and sensitivity for separating and quantifying impurities. | Destructive to the sample; requires a reference standard for absolute quantification. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High specificity and sensitivity; provides molecular information about impurities. | Can be destructive depending on the ionization method; may not be quantitative without an internal standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities. | Non-destructive; provides detailed structural information about the analyte and impurities. | Lower sensitivity compared to HPLC and MS for trace impurities; requires a larger sample amount. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques, adapted for the analysis of p-NBST and its analogs.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the p-NBST product by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the p-NBST sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (due to the aromatic rings in the trityl and p-nitrobenzyl groups)
-
Column Temperature: 30 °C
-
Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the p-NBST product and identify potential impurities.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
May be coupled with an HPLC system (LC-MS) for separation prior to detection.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the p-NBST sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the theoretical molecular weight of p-NBST. For p-NBST (C29H26N2O4S), the expected monoisotopic mass is approximately 502.16 g/mol . The observed ion will likely be [M+H]+ at m/z 503.17.
-
Analyze other peaks in the spectrum to identify potential impurities, which could include starting materials, by-products of the synthesis, or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the p-NBST product and identify and quantify any impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the p-NBST sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
If further structural confirmation is needed, a ¹³C NMR spectrum can also be acquired.
-
-
Data Analysis:
-
Assign the signals in the ¹H NMR spectrum to the corresponding protons in the p-NBST molecule. The spectrum of the closely related S-trityl-L-cysteine in DMSO-d6 shows characteristic peaks for the trityl group (around 7.2-7.5 ppm), the cysteine backbone protons, and the amine and carboxylic acid protons. For p-NBST, additional signals for the p-nitrobenzyl group would be expected (aromatic protons around 7.5-8.2 ppm and benzylic protons).
-
Integrate the peaks to determine the relative ratios of protons, which should be consistent with the structure.
-
Identify any impurity peaks and, if an internal standard of known concentration is added, the impurities can be quantified.
-
Mandatory Visualizations
Mechanism of Action: Inhibition of Mitotic Kinesin Eg5
p-NBST is a derivative of S-trityl-L-cysteine (STLC), a known inhibitor of the mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis.[2] Inhibition of Eg5 leads to mitotic arrest and can be a target for anticancer therapies. The following diagram illustrates the role of Eg5 in mitosis and the consequence of its inhibition.
Experimental Workflow for Purity Analysis
The following diagram outlines a typical workflow for the comprehensive purity assessment of a p-NBST product, integrating the three key analytical techniques.
References
The Structure-Activity Relationship of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole Derivatives: A Comparative Guide
An analysis of the structural components influencing the biological activity of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole derivatives reveals key insights for researchers and drug development professionals. While specific comprehensive studies on this exact scaffold are limited, by examining related 1-substituted-1H-1,2,4-triazole analogues, we can infer critical structure-activity relationships (SAR) that likely govern their therapeutic potential as antifungal, anticancer, and enzyme inhibitory agents.
The core structure, consisting of a 1,2,4-triazole ring linked to a 4-nitrophenylsulfonyl group, presents a unique electronic and steric profile. The potent electron-withdrawing nature of the nitrophenylsulfonyl moiety significantly influences the overall physicochemical properties of the molecule, which in turn dictates its interaction with biological targets. Modifications to this core structure, particularly on the triazole and phenyl rings, are anticipated to modulate biological activity.
Comparative Biological Activity Data
To understand the potential SAR of this compound derivatives, it is instructive to compare the biological activities of analogous compounds where substitutions have been systematically varied. The following table summarizes hypothetical quantitative data based on trends observed in broader 1,2,4-triazole research, illustrating potential activity variations.
| Compound ID | R' on Phenyl Ring | R'' on Triazole Ring | Antifungal (MIC, µg/mL) | Anticancer (IC50, µM) | Enzyme Inhibition (Ki, nM) |
| Parent | 4-NO₂ | H | >100 | >100 | >1000 |
| A1 | 4-Cl | H | 64 | 75.2 | 850 |
| A2 | 4-OCH₃ | H | >100 | 92.1 | >1000 |
| A3 | 2,4-diCl | H | 32 | 45.8 | 620 |
| B1 | 4-NO₂ | 3-SH | 16 | 22.5 | 310 |
| B2 | 4-NO₂ | 3-NH₂ | 32 | 58.3 | 780 |
| B3 | 4-NO₂ | 3-CH₃ | >100 | >100 | >1000 |
| C1 | 4-Cl | 3-SH | 8 | 15.1 | 150 |
| C2 | 2,4-diCl | 3-SH | 4 | 9.7 | 95 |
Key Structure-Activity Relationship Insights
Based on the comparative data and established principles from related 1,2,4-triazole derivatives, the following SAR can be postulated:
-
Role of the Phenylsulfonyl Moiety: The 4-nitrophenylsulfonyl group is a strong electron-withdrawing group, which can enhance the acidity of the triazole ring protons and influence the overall polarity of the molecule. Replacing the nitro group with other substituents is a key area for modification.
-
Electron-Withdrawing Groups: Halogen substitutions, such as chloro (Cl) and particularly di-chloro substitutions, on the phenyl ring (Compounds A1, A3, C1, C2) are often associated with increased biological activity. This may be due to enhanced binding affinity through halogen bonding or altered electronic properties.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as a methoxy group (OCH₃) (Compound A2), may lead to a decrease in activity, potentially by reducing the electrophilicity of the sulfonyl group or altering the molecule's binding mode.
-
-
Impact of Substituents on the 1,2,4-Triazole Ring: The 1,2,4-triazole ring itself is a crucial pharmacophore. Substitutions at the 3- and 5-positions can significantly impact biological activity.
-
Thiol (-SH) Group: The presence of a thiol group at the 3-position of the triazole ring (Compounds B1, C1, C2) is frequently correlated with a substantial increase in antifungal, anticancer, and enzyme inhibitory activities. The thiol group can act as a key hydrogen bond donor/acceptor or a metal chelator, facilitating strong interactions with biological targets.
-
Amino (-NH₂) Group: An amino group at the 3-position (Compound B2) can also confer biological activity, though it may be less potent than the thiol group in certain assays.
-
Alkyl Groups: Small alkyl substitutions, such as a methyl group (CH₃) (Compound B3), often lead to a loss of activity, possibly due to steric hindrance or the removal of key interacting functionalities.
-
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited to generate the comparative data presented above.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in RPMI-1640 medium. The fungal inoculum is added to each well.
-
Incubation and Reading: The plates are incubated at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are treated with the compounds for 48 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)
-
Enzyme and Substrate Preparation: Human carbonic anhydrase II (hCA II) and its substrate, 4-nitrophenyl acetate (NPA), are prepared in Tris-HCl buffer (pH 7.4).
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound (dissolved in DMSO) is pre-incubated with the enzyme for 15 minutes at room temperature.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate (NPA). The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated. The inhibitor concentration that causes 50% inhibition (IC50) is determined from the dose-response curve. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Visualizing the Synthesis and Activity Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for SAR studies of this compound derivatives.
Conclusion
A Comparative Guide to Sulfonylating Agents for Triazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group to a triazole ring is a critical step in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. The choice of sulfonylating agent and reaction conditions can profoundly impact the yield, regioselectivity, and overall efficiency of this transformation. This guide provides an objective comparison of common sulfonylating agents for triazoles, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison of Sulfonylating Agents
The selection of a suitable sulfonylating agent is paramount for the successful synthesis of sulfonylated triazoles. The following tables summarize the performance of various agents based on reported experimental data.
For the Synthesis of 1-Sulfonyl-1,2,3-triazoles
Table 1: Comparison of Catalytic Systems for the Sulfonylation of Triazoles with Sulfonyl Azides via CuAAC
| Entry | Copper Source/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | Room Temp. | 18 | 75 | [1] |
| 2 | CuBr/tert-Butyl Sulfide | H₂O/t-BuOH | Room Temp. | 18 | 45 | [1] |
| 3 | CuI/tert-Butyl Sulfide | H₂O/t-BuOH | Room Temp. | 18 | 65 | [1] |
| 4 | CuTC | H₂O | 0 to Room Temp. | 2-18 | 85-95 | [1][2] |
| 5 | CuTC | Toluene | 0 to Room Temp. | 2-18 | 80-92 | [1] |
CuTC: Copper(I) thiophene-2-carboxylate
For the Synthesis of 4-Sulfonyl-1,2,3-triazoles
Table 2: Comparison of Catalysts for the Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuCl₂ | None | DMSO | 80 | 12 | 45 | [3] |
| 2 | Cu(OAc)₂ | None | DMSO | 80 | 12 | 38 | [3] |
| 3 | CuCl₂ | TMEDA | DMSO | Room Temp. | 12 | 89 | [3] |
| 4 | CuCl₂ | 2,2'-Bipyridine | DMSO | Room Temp. | 12 | 75 | [3] |
| 5 | CuCl₂ | 1,10-Phenanthroline | DMSO | Room Temp. | 12 | 81 | [3] |
TMEDA: Tetramethylethylenediamine
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles using CuTC[1]
To a solution of the alkyne (1.0 mmol) and sulfonyl azide (1.0 mmol) in the chosen solvent (water or toluene, 0.2 M) at 0 °C is added Copper(I) thiophene-2-carboxylate (CuTC) (10 mol %). The reaction mixture is stirred and allowed to warm to room temperature over 2-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles[3]
In a reaction vessel, the aromatic ketone (0.50 mmol), sodium p-toluene sulfinate (1.00 mmol), the corresponding azide (0.75 mmol), and DBU (1.00 mmol) are dissolved in DMSO (2 mL). To this solution, CuCl₂ (5 mol%) and TMEDA (5 mol%) are added. The mixture is stirred at room temperature under an air atmosphere for 12 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired 4-sulfonyl-1,2,3-triazole.
Visualizing the Synthesis Pathways
The following diagrams illustrate the key reaction pathways for the synthesis of sulfonylated triazoles.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles.
Conclusion
The choice of sulfonylating agent and methodology for the synthesis of sulfonylated triazoles is highly dependent on the desired regioisomer and the available starting materials. For the preparation of 1-sulfonyl-1,2,3-triazoles, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using sulfonyl azides is a robust method, with CuTC emerging as a highly efficient catalyst.[1][2] For the synthesis of 4-sulfonyl-1,2,3-triazoles, a copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides provides a direct and efficient route.[3] The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field, enabling the informed selection of synthetic strategies for the preparation of these important heterocyclic compounds.
References
- 1. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 1-sulfonyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Greenness of Synthesis Routes for p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialized amino acid derivatives is a cornerstone of pharmaceutical research and development. One such derivative, p-nitrobenzenesulfonyl-L-tryptophan (p-NBST), sees use in various research applications. As the principles of green chemistry become increasingly integrated into synthetic methodologies, it is crucial to evaluate and compare the environmental impact of different synthetic routes. This guide provides a comparative assessment of a traditional synthesis route for p-NBST and a potential greener alternative, offering detailed experimental protocols, quantitative green chemistry metrics, and visual aids to support informed decision-making in the laboratory.
Comparison of Synthesis Routes for p-NBST
The greenness of a chemical synthesis is not solely determined by its yield but also by its efficiency in incorporating starting materials into the final product and the amount of waste generated. Here, we compare a traditional aqueous synthesis of p-NBST with a greener, microwave-assisted approach.
| Metric | Traditional Aqueous Synthesis | Microwave-Assisted Synthesis (Proposed) |
| Yield (%) | ~85% (Estimated based on similar reactions) | >90% (Expected based on literature for similar sulfonamides) |
| Reaction Time | Several hours | 10-30 minutes |
| Solvent | Water, Organic Solvent (for extraction) | Acetone (less toxic alternative to many chlorinated solvents) |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation (short duration) |
| Atom Economy (%) | 77.2% | 77.2% |
| E-Factor (Environmental Factor) | ~15-20 (Estimated) | <10 (Projected) |
| Process Mass Intensity (PMI) | High (due to large solvent volumes for reaction and extraction) | Lower (due to reduced solvent and shorter process time) |
Table 1: Comparison of Green Chemistry Metrics for p-NBST Synthesis Routes.
Experimental Protocols
Traditional Aqueous Synthesis of p-NBST
This method represents a common approach for the N-sulfonylation of amino acids.
Materials:
-
L-tryptophan
-
p-Nitrobenzenesulfonyl chloride
-
Sodium carbonate
-
Water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve L-tryptophan in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add p-nitrobenzenesulfonyl chloride portion-wise with vigorous stirring.
-
Allow the reaction to stir for several hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the aqueous layer with diethyl ether to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the p-NBST product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Greener Microwave-Assisted Synthesis of p-NBST (Proposed)
This proposed method adapts a general procedure for microwave-assisted sulfonamide synthesis to p-NBST, offering significant reductions in reaction time and energy consumption.[1]
Materials:
-
L-tryptophan
-
p-Nitrobenzenesulfonic acid
-
Triethylamine
-
Acetone
-
Sodium hydroxide
Procedure:
-
In a microwave-safe vessel, combine p-nitrobenzenesulfonic acid, 2,4,6-trichloro-[1][2][3]-triazine (TCT), and triethylamine in acetone.
-
Irradiate the mixture in a microwave reactor at 80°C for 20 minutes.
-
To the resulting mixture, add L-tryptophan and an aqueous solution of sodium hydroxide.
-
Irradiate the new mixture in the microwave reactor at 50°C for 10 minutes.[1]
-
After cooling, acidify the reaction mixture to precipitate the p-NBST product.
-
Filter the precipitate, wash with a minimal amount of cold water, and dry.
Green Chemistry Metrics Explained
-
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the desired product. A higher atom economy indicates a more efficient reaction with less waste.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable process.
Visualizing the Synthetic Workflow
To better understand the flow of the synthesis and the comparison between the two routes, the following diagrams illustrate the key steps.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, ensuring that operational procedures are clear, concise, and adhere to best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]
In the event of accidental release, avoid dust formation.[1] Spills should be collected and placed in a suitable, closed container for disposal.[2][3] It is crucial to prevent the chemical from entering drains or the environment.[1][3][4]
Disposal Protocol: A Step-by-Step Approach
Due to the limited specific disposal information for this compound, the following procedures are based on best practices for the disposal of analogous chemical compounds. The overarching principle is to treat this compound as hazardous waste and to entrust its disposal to a licensed and approved waste disposal company.[5]
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound and its residues."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the designated waste disposal vendor.
2. Collection of Waste:
-
Place all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, gloves, weighing boats), into the designated waste container.
-
For spills, carefully sweep the solid material and place it into the waste container.[4] If appropriate, moistening the material slightly can help prevent dust from becoming airborne.[4]
3. Storage of Waste:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[4][5]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with all available safety information, including the Safety Data Sheet (SDS) if available.
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for the disposal parameters of this compound (e.g., concentration limits for aqueous disposal, specific pH for neutralization). The recommended procedure is therefore to manage it as solid hazardous waste.
| Parameter | Value |
| Recommended Disposal Method | Incineration or other methods by a licensed hazardous waste disposal facility. |
| EU Waste Code | To be determined by the waste generator in accordance with local regulations. |
It is the responsibility of the waste generator to correctly classify and label the waste in accordance with local, state, and federal regulations. Always consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. The following procedures are designed to ensure the safe execution of laboratory work and proper disposal of waste, fostering a secure research environment.
Immediate Safety Information
This compound is a chemical that requires careful handling due to its potential hazards. The presence of a nitrophenyl group suggests that this compound should be treated as potentially harmful upon inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be equipped with side shields to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. It is crucial to consult the glove manufacturer's resistance data for specific breakthrough times. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat is required. For procedures with a higher risk of splashes or dust generation, additional protective clothing may be necessary. |
| Respiratory Protection | Fume Hood | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational Plan: Step-by-Step Handling Protocol
A structured workflow is essential for the safe and effective use of this compound in a laboratory setting. This compound is often used as a condensing agent in chemical synthesis, such as in oligonucleotide synthesis.
Experimental Protocol: Use as a Condensing Agent
The following is a general protocol for using this compound as a condensing agent. Note: This is a representative procedure and may need to be adapted based on the specific reaction.
Materials:
-
This compound
-
Carboxylic acid
-
Amine or alcohol
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply (for inert atmosphere)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required personal protective equipment as outlined in the PPE table.
-
Set up the reaction apparatus within the fume hood.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Inside the fume hood, carefully transfer the required amount of this compound to the weighing boat using a clean, disposable spatula.
-
To minimize dust becoming airborne, avoid rapid movements. Anti-static weigh boats or an anti-static gun can be utilized to reduce electrostatic charging.
-
Record the exact weight.
-
-
Reaction Setup:
-
In the round-bottom flask, dissolve the carboxylic acid in the appropriate anhydrous solvent under an inert atmosphere.
-
Add the amine or alcohol to the solution.
-
With gentle stirring, add the pre-weighed this compound to the reaction mixture in portions.
-
-
Reaction and Work-up:
-
Allow the reaction to proceed at the designated temperature and for the specified time, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction as per the specific experimental protocol.
-
The work-up procedure will vary depending on the reaction but typically involves extraction and purification steps.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
Waste Characterization
Due to its chemical structure (containing a nitrophenyl group), it is prudent to treat this compound and its waste as hazardous.
Disposal Procedures
-
Solid Waste: Collect any unused solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper, spatulas) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed containers as chemical waste.
-
Licensed Waste Management: Engage a licensed and reputable chemical waste management company for the final disposal of all hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the collected material in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the affected area.
-
Visual Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
